molecular formula C9H8FN3O2S B1441581 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide CAS No. 1249595-67-2

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B1441581
CAS No.: 1249595-67-2
M. Wt: 241.24 g/mol
InChI Key: OTQZEWZAVACEIZ-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C9H8FN3O2S and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluorophenyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)13-6-7(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZEWZAVACEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Fluorophenyl)-1H-Pyrazole-4-Sulfonamide: Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide , a synthetic small molecule belonging to the class of 1-aryl-1H-pyrazole-4-sulfonamides . While often utilized as a chemical probe or building block in medicinal chemistry, this specific scaffold is pharmacologically defined by its potent inhibition of Carbonic Anhydrase (CA) isoforms and its structural relationship to selective COX-2 inhibitors.

Executive Summary

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (CAS: 1249595-67-2) is a bioactive small molecule characterized by a pyrazole core substituted at the N1 position with a 2-fluorophenyl group and at the C4 position with a primary sulfonamide moiety (


).[1][2][3][4]

Its primary mechanism of action is the inhibition of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1), specifically targeting the zinc ion (


) within the enzyme's active site. This activity modulates pH homeostasis, making the compound a valuable probe for studying hypoxic tumor environments (targeting hCA IX/XII) and intraocular pressure regulation (targeting hCA II). The 2-fluorophenyl substituent is a critical structural feature that enhances metabolic stability and lipophilicity, distinguishing it from non-halogenated analogs.

Molecular Architecture & Pharmacophore Analysis

The molecule's efficacy is driven by three distinct pharmacophoric regions, each serving a specific role in target engagement and pharmacokinetics.

Structural DomainChemical MoietyFunction & Mechanism
Zinc-Binding Group (ZBG) Primary Sulfonamide (

)
Critical: Coordinates directly to the catalytic

ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion necessary for catalysis.
Scaffold/Linker 1H-Pyrazole RingStructural: Provides a rigid heteroaromatic spacer that orients the sulfonamide and the aryl tail in the correct geometry to traverse the enzyme's active site cleft.
Hydrophobic Tail 2-Fluorophenyl GroupSelectivity & Stability: Fits into the hydrophobic pocket of the enzyme. The fluorine atom at the ortho position blocks metabolic oxidation (CYP450) and modulates the torsion angle between the phenyl and pyrazole rings.

Mechanism of Action: Carbonic Anhydrase Inhibition[5]

The core mechanism involves the reversible inhibition of the Carbonic Anhydrase catalytic cycle. CAs are metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons:


[5][6][7][8]
Binding Kinetics and Zinc Coordination
  • Entry: The inhibitor enters the active site cleft of the CA isoform.

  • Displacement: The ionized sulfonamide nitrogen (

    
    ) acts as a monoanion. It displaces the zinc-bound water molecule/hydroxide ion (
    
    
    
    ) which is the nucleophile in the native catalytic cycle.
  • Coordination: The sulfonamide nitrogen forms a coordinate covalent bond with the

    
     ion in a tetrahedral geometry.
    
  • Stabilization: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 (in hCA II numbering), locking the inhibitor in place.

  • Hydrophobic Interaction: The 1-(2-fluorophenyl) moiety extends out of the active site towards the hydrophobic patch (Phe131, Val121, Leu198), stabilizing the complex via van der Waals interactions.

Biological Consequence
  • Cytosolic Isoforms (hCA I, II): Inhibition reduces bicarbonate production, impacting fluid secretion (e.g., aqueous humor in the eye), leading to reduced intraocular pressure.

  • Transmembrane Isoforms (hCA IX, XII): These isoforms are overexpressed in hypoxic tumors to regulate intracellular pH (pHi). Inhibition by the sulfonamide leads to intracellular acidification and reduced survival of cancer cells in hypoxic conditions.

Pathway Visualization

The following diagram illustrates the inhibition of the Carbonic Anhydrase catalytic cycle by the sulfonamide.

CA_Inhibition_Mechanism cluster_SAR SAR Contribution Zn_Active Native Active Site (Zn2+ bound to His3 and H2O) Catalysis Native Catalysis (CO2 + H2O -> HCO3- + H+) Zn_Active->Catalysis Native Cycle Displacement Displacement of Zinc-bound Water/OH- Zn_Active->Displacement CO2_Entry CO2 Entry CO2_Entry->Catalysis Inhibitor 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (Inhibitor) Binding Active Site Entry & Deionization (R-SO2NH-) Inhibitor->Binding Binding->Displacement Competition Complex Inhibitor-Enzyme Complex (Zn2+ - Sulfonamide N) Displacement->Complex High Affinity Binding Blockade Catalytic Blockade (No Nucleophile for CO2) Complex->Blockade Blockade->Catalysis Inhibition F_Interaction 2-Fluorophenyl Group (Hydrophobic Pocket Interaction) F_Interaction->Complex Stabilization

Caption: Mechanism of Carbonic Anhydrase inhibition, showing the displacement of the catalytic zinc-bound water by the sulfonamide moiety.

Structure-Activity Relationship (SAR)[4][6][9]

The specific modification of the 2-fluorophenyl group is not arbitrary; it represents a strategic optimization over the unsubstituted phenyl ring.

The Role of Fluorine (Bioisosterism)
  • Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). Substitution at the ortho position (C2) blocks metabolic attack by Cytochrome P450 enzymes, which often target electron-rich aromatic rings at ortho/para positions. This prolongs the half-life (

    
    ) of the compound.
    
  • Lipophilicity (

    
    ):  Fluorine is highly electronegative but also lipophilic. Its addition increases the partition coefficient, enhancing the molecule's ability to cross biological membranes (e.g., the cornea or the blood-brain barrier).
    
  • Conformational Lock: The steric bulk of the fluorine atom (van der Waals radius ~1.47 Å) creates steric hindrance with the adjacent pyrazole protons, restricting free rotation around the N-C bond. This pre-organizes the molecule into a conformation that may be more favorable for binding to the enzyme active site.

Selectivity Profile

While the sulfonamide group is a "promiscuous" binder to all Zn-CAs, the tail region (1-arylpyrazole) dictates isoform selectivity.

  • hCA II (Cytosolic): The active site is conical. The 1-arylpyrazole fits well, making this a potent inhibitor (Ki often in the low nanomolar range, ~10-50 nM).

  • hCA IX (Tumor-associated): This isoform has a different hydrophobic pocket structure. The 2-fluorophenyl group can exploit subtle differences in the "selective pocket" residues, potentially improving selectivity over the ubiquitous hCA I.

Experimental Protocols for Validation

To validate the mechanism and activity of this compound, the following self-validating protocols are standard in the field.

Stopped-Flow CO2 Hydrase Assay

This kinetic assay measures the rate of the physiological reaction (


 hydration) in the presence of the inhibitor.

Protocol:

  • Reagents: Prepare Phenol Red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5) and

    
     (20 mM) to maintain ionic strength.
    
  • Substrate: Saturate water with

    
     to prepare a ~1.7 mM solution.
    
  • Enzyme: Purify recombinant hCA II or hCA IX (concentration ~10 nM).

  • Inhibitor: Dissolve 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide in DMSO. Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Reaction: Mix enzyme and inhibitor solutions for 15 minutes (pre-incubation).

  • Measurement: Using a stopped-flow spectrophotometer, mix the enzyme-inhibitor complex with the

    
     substrate solution. Monitor the absorbance change of Phenol Red at 557 nm (indicating acidification as 
    
    
    
    converts to
    
    
    and
    
    
    ).
  • Calculation: Determine the initial velocity (

    
    ) and fit data to the Morrison equation for tight-binding inhibitors to calculate the inhibition constant (
    
    
    
    ).
X-Ray Crystallography (Binding Mode Verification)

Protocol:

  • Crystallization: Grow crystals of hCA II using the hanging drop vapor diffusion method (precipitant: ammonium sulfate).

  • Soaking: Soak the native crystals in a solution containing the inhibitor (saturated solution in mother liquor) for 2-24 hours.

  • Diffraction: Collect X-ray diffraction data at cryogenic temperatures (100 K).

  • Refinement: Solve the structure using molecular replacement. Look for the electron density map (

    
    ) in the active site corresponding to the sulfonamide coordinating the Zinc and the fluorophenyl tail in the hydrophobic pocket.
    

Synthesis Workflow

Understanding the synthesis is crucial for accessing the material for testing.

Synthesis_Pathway SM1 2-Fluorophenyl hydrazine Step1 Cyclization (Formation of Pyrazole Ring) SM1->Step1 SM2 Ethyl 2-formyl-3-oxopropanoate (or equivalent) SM2->Step1 Intermediate 1-(2-fluorophenyl)-1H-pyrazole Step1->Intermediate Step2 Chlorosulfonation (ClSO3H, heat) Intermediate->Step2 SulfonylChloride Sulfonyl Chloride Intermediate Step2->SulfonylChloride Step3 Ammonolysis (NH4OH) SulfonylChloride->Step3 Product 1-(2-fluorophenyl)-1H- pyrazole-4-sulfonamide Step3->Product

Caption: General synthetic route for 1-aryl-1H-pyrazole-4-sulfonamides involving cyclization followed by electrophilic aromatic substitution.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Eldehna, W. M., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents. Journal of Medicinal Chemistry. Link

  • Kumar, A., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Future Medicinal Chemistry. Link

  • BenchChem. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Structure and properties. (Reference for pyrazole-sulfonamide scaffold properties). Link

  • Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Technical Guide to the Biological Activity Screening of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of a novel derivative, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide. Moving beyond a simple checklist of assays, this document outlines a logical, multi-tiered screening cascade designed to efficiently characterize the compound's biological profile, from broad-spectrum activity to more specific, mechanism-based investigations. We will begin with foundational in silico predictions to guide experimental efforts, proceed to robust, high-throughput primary screens for antimicrobial and anticancer activity, and culminate in targeted secondary assays for anti-inflammatory potential. Each protocol is presented as a self-validating system, complete with the scientific rationale behind key experimental choices, ensuring technical accuracy and reproducibility for researchers in drug discovery and development.

Introduction: The Rationale for Screening a Pyrazole-Sulfonamide Derivative

The fusion of a pyrazole ring with a sulfonamide moiety creates a pharmacophore with remarkable versatility. Pyrazoles, five-membered nitrogen-containing heterocycles, are cornerstones in many clinically significant drugs due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Similarly, the sulfonamide group is a classic pharmacophore, renowned for its role in the first broadly effective antibacterial drugs and its continued presence in modern anticancer, anti-inflammatory, and carbonic anhydrase inhibitor agents.[3][4]

The combination of these two scaffolds has yielded hybrid molecules with potent and diverse biological effects.[5][6] The specific compound of interest, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, introduces a fluorophenyl group, a common modification in medicinal chemistry used to enhance metabolic stability and binding affinity. This guide, therefore, establishes a systematic workflow to uncover the therapeutic potential of this specific molecular architecture.

Part 1: Foundational Analysis: In Silico & Physicochemical Profiling

A crucial first step in any modern screening campaign, predating costly wet-lab experiments, is the use of computational tools to predict the compound's pharmacokinetic properties.[7] This in silico analysis provides early insights into potential liabilities and helps prioritize resources effectively, aligning with the "fail early, fail cheap" paradigm of drug discovery.[8]

In Silico ADMET Prediction

Computer simulations are used to model a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[9][10] These predictions are essential for assessing the drug-likeness of a molecule. Machine learning-based platforms can now rapidly predict over 80 ADMET-related properties, offering a powerful method to de-risk candidates before synthesis or extensive biological testing.[11]

Workflow for In Silico ADMET Analysis:

  • Obtain the 2D structure (SMILES or .mol file) of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide.

  • Utilize a validated computational platform (e.g., ZeptoWard, SwissADME, CD ComputaBio) to generate predictions.[10][11]

  • Analyze key parameters for potential flags that might indicate poor bioavailability or toxicity.

Table 1: Representative In Silico ADMET Predictions for a Novel Compound

ParameterPredicted ValueInterpretation / Acceptable Range
Absorption
Caco-2 PermeabilityHighPredicts good intestinal absorption.
Human Intestinal Abs.>90%High probability of being well-absorbed from the gut.
Distribution
BBB PermeationLowUnlikely to cross the blood-brain barrier; lower CNS side effects.
Plasma Protein Binding~85%Moderate binding; sufficient free fraction expected.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this major enzyme.
CYP3A4 InhibitionNon-inhibitorLow risk of drug-drug interactions via this major enzyme.
Excretion
Renal ClearanceModerateSuggests a combination of renal and hepatic clearance.
Toxicity
AMES ToxicityNon-mutagenicLow probability of being a bacterial mutagen.[12]
hERG InhibitionLow RiskLow probability of causing cardiac arrhythmia.
Physicochemical
Lipinski's Rule of 50 ViolationsFavorable properties for oral bioavailability.

Part 2: The Biological Screening Cascade

This section details the experimental workflows for identifying the primary biological activities of the target compound. The cascade is designed to move from broad, cost-effective screens to more specific, mechanism-of-action studies.

Screening_Cascade Figure 1: High-Level Biological Screening Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Tier 1 - Broad Spectrum Screening cluster_2 Phase 3: Tier 2 - Mechanistic Assays cluster_3 Phase 4: Data Analysis InSilico In Silico ADMET & Physicochemical Profiling Antimicrobial Antimicrobial & Antifungal (MIC Determination) InSilico->Antimicrobial Anticancer Anticancer Cytotoxicity (SRB Assay vs. Cell Panel) InSilico->Anticancer DataAnalysis Data Analysis, Hit Prioritization & SAR Discussion Antimicrobial->DataAnalysis AntiInflammatory Anti-inflammatory Assays (COX/LOX Enzyme Inhibition) Anticancer->AntiInflammatory AntiInflammatory->DataAnalysis

Caption: Figure 1: High-Level Biological Screening Workflow.

Tier 1: Antimicrobial and Antifungal Activity

The initial screen assesses the compound's ability to inhibit the growth of a representative panel of pathogenic bacteria and fungi. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination [13][15]

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide in dimethyl sulfoxide (DMSO).

  • Microorganism Panel:

    • Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis.

    • Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa.

    • Yeast: Candida albicans.

    • Mold: Aspergillus niger.

  • Inoculum Preparation: Culture the selected microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. For fungi, inoculum preparation follows established CLSI or EUCAST guidelines.[16]

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range typically spans from 256 µg/mL to 0.5 µg/mL.

  • Controls:

    • Positive Control: Wells containing medium and microbial inoculum (no compound).

    • Negative Control: Wells containing medium only (no inoculum or compound).

    • Reference Drug Control: A standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) are tested in parallel.

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well. Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest compound concentration at which no visible growth (turbidity) is observed. For enhanced clarity, a growth indicator like Resazurin can be added, which changes color in the presence of viable cells.[15][17]

Table 2: Representative Antimicrobial Screening Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide16>25664
Ciprofloxacin (Reference)0.50.25NA
Fluconazole (Reference)NANA2
Tier 1: Anticancer Cytotoxicity Screening

This assay evaluates the compound's ability to inhibit the proliferation of cancer cells. The Sulforhodamine B (SRB) assay is a robust and widely used method that measures total protein content as a proxy for cell number.[18] It is often preferred over metabolic assays like the MTT assay due to its better linearity, stability, and lower interference from compound color or reducing properties.[19][20]

SRB_Assay Figure 2: SRB Assay Experimental Workflow A 1. Cell Plating (Seed cells in 96-well plates) B 2. Compound Treatment (Add serial dilutions of test compound) A->B C 3. Incubation (Allow 48-72 hours for drug effect) B->C D 4. Fixation (Fix cells with cold Trichloroacetic Acid - TCA) C->D E 5. Washing & Drying (Remove TCA and unbound materials) D->E F 6. Staining (Stain total protein with Sulforhodamine B dye) E->F G 7. Wash & Dry Again (Remove unbound SRB dye) F->G H 8. Solubilization (Dissolve bound dye with Trizma base) G->H I 9. Read Absorbance (Measure OD at ~510 nm) H->I

Caption: Figure 2: SRB Assay Experimental Workflow.

Experimental Protocol: Sulforhodamine B (SRB) Assay [18][21]

  • Cell Line Panel: A representative panel of human cancer cell lines is used (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), and a non-cancerous cell line like HEK293 for selectivity).

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72-96 hours.[18]

  • Cell Fixation: Gently remove the medium. Add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Final Wash: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization & Measurement: Add 10 mM Trizma base solution to each well to dissolve the protein-bound dye. Read the absorbance on a microplate reader at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration.

Table 3: Representative Anticancer Screening Data (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HEK293 (Normal)Selectivity Index (HEK293 / HCT-116)
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide25.431.28.175.39.3
Doxorubicin (Reference)0.050.080.060.915.0
Tier 2: Anti-inflammatory Activity

Given that many pyrazole-sulfonamide derivatives exhibit anti-inflammatory properties, a targeted screen against key enzymes in the arachidonic acid pathway is a logical next step.[1] Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are the primary enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key inflammatory mediators.[22][23]

Arachidonic_Acid_Pathway Figure 3: Arachidonic Acid Inflammatory Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes (Target for NSAIDs) AA->COX LOX 5-LOX Enzyme AA->LOX Prostaglandins Prostaglandins (Pain, Fever, Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction, Inflammation) LOX->Leukotrienes

Sources

preliminary structure-activity relationship (SAR) of pyrazole sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Architecture

In modern drug discovery, the pyrazole sulfonamide stands as a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets, ranging from cyclooxygenase-2 (COX-2) to protein kinases (CDK, VEGFR) and carbonic anhydrases.

The core utility of this scaffold lies in its vectorial versatility . The pyrazole ring acts as a rigid, aromatic spacer that orients substituents into specific sub-pockets of a receptor, while the sulfonamide moiety (


 or 

) serves as a critical hydrogen-bond anchor or "warhead."

This guide outlines the preliminary SAR logic required to transition a pyrazole sulfonamide hit into a lead candidate, focusing on regiochemical control, substituent electronic effects, and solubility modulation.

Synthetic Access & Regiochemical Fidelity[1]

The foundation of any SAR campaign is the ability to synthesize specific isomers with high purity. The most common route—condensation of 1,3-diketones with hydrazines—presents a critical challenge: Regioselectivity .

The 1,3- vs. 1,5-Isomer Challenge

When using a substituted hydrazine (


) and an unsymmetrical 1,3-diketone, two isomers are possible. In kinase inhibition, the difference between a 1,3-isomer and a 1,5-isomer is often the difference between nanomolar potency and total inactivity due to steric clash with the ATP-binding gatekeeper residues.
Validated Synthetic Workflow

To ensure structural integrity, the following logic is applied:

SyntheticWorkflow Start Start: 1,3-Diketone + Substituted Hydrazine Condensation Cyclocondensation (Reflux/EtOH) Start->Condensation IsomerCheck Regioisomer Mixture? (1,3 vs 1,5) Condensation->IsomerCheck Purification Chromatographic Separation (Flash Column) IsomerCheck->Purification Yes (Standard) RegioControl Regioselective Route: Use Enaminones or Chalcones IsomerCheck->RegioControl Preventative Design Final Pure Pyrazole Core Purification->Final RegioControl->Final

Figure 1: Decision matrix for synthesizing pyrazole cores. Note that using enaminones often yields higher regioselectivity than simple diketones.

Protocol: Regioselective Synthesis of 1,5-Diaryl Pyrazole Sulfonamides

Target: Synthesis of Celecoxib-like analogs.[1]

  • Reagents: 4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq), 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq).

  • Solvent: Ethanol (absolute).[2]

  • Procedure:

    • Dissolve diketone in ethanol. Add hydrazine.[3][1][2][4]

    • Reflux at 78°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Crucial Step: Upon cooling, the 1,5-diaryl isomer often precipitates due to pi-stacking efficiency. Filter and wash with cold EtOH.

    • Validation:

      
      -NMR must confirm the pyrazole proton singlet (typically 
      
      
      
      6.5–7.0 ppm). NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm the spatial proximity of the N1-phenyl and C5-substituent.

The SAR Matrix: Optimization Vectors

Once the scaffold is secured, SAR exploration follows a quadrant-based approach.

Table 1: Preliminary SAR Logic for Pyrazole Sulfonamides
PositionStructural RoleOptimization GoalCommon Modifications
N1 (Nitrogen) Pharmacokinetic ModulatorImprove Solubility & BioavailabilityPhenyl (COX-2), Alkyl (Kinase), Heterocycle (Solubility).
C3 (Carbon) Steric/Hydrophobic FitSpecificity (Selectivity Gate)

(Metabolic stability), t-Butyl (Hydrophobic fill), Methyl.
C4 (Carbon) Electronic TuningModulate pKa of SulfonamideHalogens (F, Cl) to withdraw electrons; Alkyl to donate.
Sulfonamide The Warhead H-Bonding / Zinc Binding

(CA/COX-2),

(Bioisostere).
Mechanism of Action & Design Strategy
A. The "Hinge Binder" Strategy (Kinases)

For CDK or VEGFR inhibitors, the pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • SAR Rule: Bulky groups at C3 can disrupt this H-bond. Keep C3 small (H, Me) or planar if targeting the adenine pocket.

B. The "Side Pocket" Strategy (COX-2)

COX-2 differs from COX-1 by a single amino acid exchange (Ile523 in COX-1


 Val523 in COX-2). This creates a secondary hydrophobic pocket.
  • SAR Rule: The sulfonamide group inserts into this side pocket. The N1-phenyl group provides the rigid orientation required to align the sulfonamide.

SAR_Logic Hit Initial Hit: Low Potency / Poor Sol Branch1 Target: Kinase (ATP site) Hit->Branch1 Branch2 Target: Enzyme (COX-2/CA) Hit->Branch2 Opt1 Optimize Hinge Binding: N2 must be accessible Branch1->Opt1 Opt2 Optimize Side Pocket: Sulfonamide is critical Branch2->Opt2 Mod1 Modification: C3 = Small (Me/H) N1 = Solubilizing Group Opt1->Mod1 Mod2 Modification: C3 = Bulky (CF3/Ph) N1 = Rigid Phenyl Opt2->Mod2

Figure 2: Divergent SAR pathways based on biological target.

Experimental Validation Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: Determine IC50 of synthesized analogs against CDK2 or VEGFR.

  • Preparation: Prepare

    
     stock solutions of compounds in 100% DMSO. Serial dilute (3-fold) in kinase buffer.
    
  • Reaction:

    • Mix Kinase (

      
      ), Substrate (e.g., Histone H1), and Compound in a 384-well plate.
      
    • Initiate with ATP (

      
      ). Incubate for 60 min at RT.
      
  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light).
      
  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Molecular Docking (Computational Validation)

Purpose: Rationalize SAR data.[5][6]

  • Software: AutoDock Vina or Schrödinger Glide.

  • Protein Prep: Download PDB (e.g., 3LN1 for COX-2 or 1DI8 for CDK2). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Energy minimize pyrazole structures (MMFF94 force field).

  • Grid Generation: Center grid box on the co-crystallized ligand.

  • Scoring: Evaluate binding energy (

    
    ). Look for:
    
    • H-bond distance

      
       between Sulfonamide O/N and active site residues (e.g., Arg120 in COX-2).
      
    • Pi-Pi stacking interactions with the pyrazole ring.

Critical Analysis & Troubleshooting

The "Solubility Cliff"

Pyrazole sulfonamides, particularly 1,5-diaryl variants, are notoriously insoluble in aqueous media (LogP > 4.0).

  • Solution: Introduce a morpholine or piperazine handle at the C4 position or on the N1-phenyl ring. This lowers LogP and provides an ionizable center for salt formation.

The "Selectivity Trap"

High potency against COX-2 often leads to off-target inhibition of Carbonic Anhydrase (CA), leading to side effects.

  • Solution: Bulky substituents at the sulfonamide nitrogen (

    
    ) abolish CA activity (which requires a free 
    
    
    
    ) but may reduce COX-2 potency. Fine-tuning the steric bulk of 'R' is the key "Goldilocks" zone of this SAR.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides (NAAA Inhibitors). Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors. Source: RSC Advances.[7] URL:[Link]

  • Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors. Source: PubMed / NIH. URL:[Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles. Source: ResearchGate / Organic Letters. URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Source: ACS Omega.[3] URL:[Link]

Sources

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-4-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Convergence of Two Pharmacophoric Pillars

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks with a proven track record of biological activity—is a cornerstone of rational drug design. This guide delves into the discovery and synthesis of a particularly promising class of compounds: pyrazole-4-sulfonamide derivatives. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a structural motif found in a multitude of approved pharmaceuticals.[1][2][3] Similarly, the sulfonamide group is a renowned pharmacophore, integral to the function of numerous antibacterial, anti-inflammatory, and anticancer agents.[1][4] The fusion of these two moieties creates a molecular architecture ripe for therapeutic exploitation, offering a versatile platform for the development of novel drug candidates with a wide spectrum of potential applications.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a deeper understanding of the causality behind experimental choices, the validation of methodologies, and the interpretation of structure-activity relationships (SAR). We will explore the synthetic pathways, analytical characterization, and biological evaluation of these derivatives, grounded in authoritative research and field-proven insights.

The Rationale for Pyrazole-4-Sulfonamide Analogs: A Synergy of Function

The decision to explore pyrazole-4-sulfonamide derivatives is not arbitrary; it is a hypothesis-driven approach rooted in the established pharmacological profiles of the individual components.

  • The Pyrazole Core: First described by Ludwig Knorr in 1883, the pyrazole nucleus is an aromatic heterocyclic compound with a five-membered ring containing three carbon and two adjacent nitrogen atoms.[1][2] This structure imparts favorable physicochemical properties and serves as a versatile scaffold for interacting with various biological targets. Marketed drugs containing the pyrazole moiety demonstrate its therapeutic relevance across different disease areas.[3]

  • The Sulfonamide Functional Group: Sulfonamides are known to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial folate synthesis, leading to their classic antibacterial activity.[4] Beyond this, their ability to bind to the zinc ion in the active site of metalloenzymes has led to the development of inhibitors for targets like carbonic anhydrases, which are implicated in cancer and other diseases.[5][6]

The strategic linkage of a pyrazole ring to a sulfonamide tail creates a molecule with the potential for multi-target interactions or enhanced potency and selectivity for a single target. The pyrazole can be functionalized at various positions to modulate lipophilicity, hydrogen bonding capacity, and steric interactions, while the sulfonamide group provides a key anchoring point for enzyme inhibition and can be derivatized to fine-tune activity and pharmacokinetic properties.

General Synthetic Pathways: A Modular Approach to Diversity

The synthesis of pyrazole-4-sulfonamide derivatives typically follows a modular and convergent strategy, allowing for the generation of diverse libraries of compounds for biological screening. A common and effective approach involves the synthesis of a key intermediate, pyrazole-4-sulfonyl chloride, which can then be reacted with a variety of amines to produce the final sulfonamide derivatives.

Workflow for the Synthesis of Pyrazole-4-Sulfonamide Derivatives

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Sulfonylation of the Pyrazole Ring cluster_2 Step 3: Sulfonamide Formation A Starting Materials (e.g., dicarbonyl compounds, hydrazines) B Cyclocondensation Reaction A->B Reagents: Acid/Base Catalyst C Substituted Pyrazole B->C D Substituted Pyrazole E Chlorosulfonation D->E Reagent: Chlorosulfonic Acid (ClSO3H) Optional: Thionyl Chloride (SOCl2) F Pyrazole-4-sulfonyl Chloride E->F G Pyrazole-4-sulfonyl Chloride I Condensation Reaction G->I H Diverse Amines (R-NH2) H->I J Novel Pyrazole-4-sulfonamide Derivatives I->J Base: DIPEA, Pyridine, etc. Solvent: DCM, THF, etc. G A Library of Synthesized Pyrazole-4-sulfonamide Derivatives B Primary In Vitro Screening (e.g., Antiproliferative, Antimicrobial Assays) A->B C Hit Identification (Compounds with significant activity) B->C Data Analysis D Secondary Assays (e.g., IC50 Determination, Enzyme Inhibition) C->D E Lead Compound Selection D->E SAR Analysis F Mechanism of Action Studies (e.g., Cell Cycle Analysis, Kinase Profiling) E->F G In Vivo Studies (Animal Models) F->G

Caption: A typical workflow for the biological evaluation of novel compounds.

Key Biological Activities and Assays
  • Antiproliferative Activity: Many pyrazole-4-sulfonamide derivatives have been investigated for their potential as anticancer agents. [2][7][8][9] * Protocol: The in vitro antiproliferative activity is commonly assessed using cell viability assays, such as the CellTiter-Glo Luminescent Cell Viability Assay, against a panel of human cancer cell lines. [1][7]This assay measures ATP levels, which correlate with the number of viable cells.

    • Data Analysis: The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. [1][10]

  • Antimicrobial Activity: The sulfonamide moiety is a classic antibacterial pharmacophore, and novel derivatives are often screened for antimicrobial properties. [4][11] * Protocol: The agar well diffusion method is a common primary screening technique. [4]A standardized inoculum of a specific bacterium or fungus is spread on an agar plate, and solutions of the test compounds are placed in wells cut into the agar. The diameter of the zone of inhibition around each well is measured after incubation.

    • Further Steps: For active compounds, the minimum inhibitory concentration (MIC) is determined using broth microdilution methods.

  • Anti-inflammatory Activity: Some pyrazole derivatives are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). [8] * Protocol: In vitro assays can measure the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). [8]

Structure-Activity Relationship (SAR) Insights

The analysis of how structural modifications impact biological activity is crucial for optimizing lead compounds.

Structural Modification Observation Rationale/Interpretation Reference
Substitution on the Sulfonamide Nitrogen The nature of the group attached to the sulfonamide nitrogen significantly influences activity. Often, aromatic or heteroaromatic rings are beneficial.This group can engage in additional interactions (e.g., hydrophobic, pi-stacking) with the target protein, enhancing binding affinity.[1][2]
Substitution on the Pyrazole Ring Methyl groups at the 3 and 5 positions of the pyrazole ring are common and often contribute to potency.These groups can fill hydrophobic pockets in the target's active site and influence the overall conformation of the molecule.[1][2]
Substitution on Phenyl Rings The position and electronic nature of substituents on any phenyl rings (either on the pyrazole or the sulfonamide moiety) can dramatically alter activity. For example, electron-withdrawing groups like chlorine or fluorine can enhance potency.Substituents can affect the electronic properties of the molecule, its binding interactions, and its metabolic stability. Halogens can act as hydrogen bond acceptors and increase lipophilicity.[2][12]

Detailed Experimental Protocol: A Case Study

The following is a representative, detailed protocol for the synthesis of a novel pyrazole-4-sulfonamide derivative, adapted from published procedures. [1][2] Synthesis of N-(4-chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

  • To a stirred solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform, add chlorosulfonic acid (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, add thionyl chloride (1.2 eq) to the reaction mixture at 60 °C over 20 minutes.

  • Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

  • Dissolve 4-chlorophenethylamine (1.05 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in dichloromethane (5 volumes).

  • To this solution, add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane (5 volumes) dropwise at 25–30 °C.

  • Stir the reaction mixture for 16 hours at 25–30 °C. Monitor the reaction progress by TLC.

  • After completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

  • Purify the crude compound by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure product.

  • Characterize the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. [2]

Conclusion and Future Directions

The pyrazole-4-sulfonamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic methodologies are well-established and allow for the creation of large, diverse libraries of compounds. The demonstrated breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscores the therapeutic potential of this chemical class. [1][2][8] Future research in this area should focus on:

  • Target Identification and Mechanism of Action Studies: For compounds showing potent activity, identifying the specific biological target(s) and elucidating the mechanism of action are critical next steps. [8]* Optimization of Pharmacokinetic Properties: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to improve their drug-likeness.

  • In Vivo Efficacy Studies: The most promising candidates must be tested in relevant animal models of disease to validate their therapeutic potential.

  • Exploration of Novel Substituents: The modular nature of the synthesis allows for the incorporation of novel and diverse chemical groups to explore new regions of chemical space and potentially discover compounds with novel biological activities.

By continuing to apply the principles of rational drug design and thorough biological evaluation, the field of pyrazole-4-sulfonamide research is poised to deliver the next generation of innovative medicines.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Public
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - ResearchG
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed. (URL: [Link])

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (URL: [Link])

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. (URL: [Link])

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents - SciELO México. (URL: [Link])

  • Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives - PubMed. (URL: [Link])

  • Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][4][7]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - MDPI. (URL: [Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

  • Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Anti-inflammatory Agents. (URL: [Link])

  • Design, synthesis and structure-activity relationship of novel [3.3.1] bicyclic sulfonamide-pyrazoles as potent γ-secretase inhibitors - PubMed. (URL: [Link])

  • Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives - DergiPark. (URL: [Link])

  • Structure-activity Relationship With Pyrazoline-Based Aromatic Sulfamates as Carbonic Anhydrase Isoforms I, II, IX and XII Inhibitors: Synthesis and Biological Evaluation - PubMed. (URL: [Link])

  • Antimicrobial activity of amino acid, imidazole, and sulfonamide derivatives of pyrazolo[3,4‐d]pyrimidine | Scilit. (URL: [Link])

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. (URL: [Link])

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A Technical Guide to the Preclinical Evaluation of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide as a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole sulfonamide scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including significant anticancer potential.[1][2] This guide outlines a comprehensive, technically detailed framework for the preclinical investigation of a novel derivative, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide. While public domain data on this specific molecule is limited, this document leverages established principles and protocols for analogous compounds to propose a rigorous, multi-stage evaluation process. We will detail the rationale and methodology for synthesis, in vitro cytotoxicity screening, mechanism of action elucidation—including apoptosis and cell cycle analysis—and outline a potential signaling pathway for investigation. This whitepaper is intended for researchers, scientists, and drug development professionals, providing actionable protocols and expert insights to systematically assess the therapeutic promise of this compound.

Introduction: The Rationale for Investigating Pyrazole Sulfonamides

Heterocyclic compounds containing pyrazole and sulfonamide moieties are cornerstones of modern drug discovery.[3][4] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for developing potent and selective therapeutic agents.[5] When combined with the sulfonamide functional group (—SO₂NH₂), these derivatives exhibit a remarkable ability to inhibit key enzymes and modulate signaling pathways implicated in tumorigenesis.[1][6]

Numerous studies have demonstrated that pyrazole benzenesulfonamide derivatives can exert anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor-associated enzymes like carbonic anhydrases (CAs).[1][7] Specifically, the tumor-associated isoforms CA IX and CA XII are often overexpressed in hypoxic tumors and contribute to an acidic microenvironment that promotes tumor progression and chemotherapy resistance.[8][9][10] Pyrazole sulfonamides have emerged as potent inhibitors of these isoforms, making them highly attractive candidates for targeted cancer therapy.[8][11]

The subject of this guide, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, incorporates a fluorine atom on the phenyl ring. The introduction of fluorine can dramatically enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[12] Given this structural rationale, a systematic evaluation is warranted to determine its specific anticancer capabilities.

Synthesis and Characterization

A plausible and efficient synthesis of the target compound is the critical first step. Based on established methodologies for similar structures, a multi-step synthesis can be proposed.[13][14]

Proposed Synthetic Pathway

A common approach involves the reaction of a pyrazole sulfonyl chloride intermediate with an appropriate amine.[13] For 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, the synthesis could proceed via the reaction of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride with ammonia. The pyrazole sulfonyl chloride intermediate itself can be prepared from the corresponding 1-(2-fluorophenyl)-1H-pyrazole through chlorosulfonation.

  • Step 1: Synthesis of 1-(2-fluorophenyl)-1H-pyrazole. This can be achieved through a 1,3-dipolar cycloaddition reaction, a robust method for forming five-membered heterocycles.[12]

  • Step 2: Chlorosulfonation. The synthesized pyrazole is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position.

  • Step 3: Amination. The resulting pyrazole-4-sulfonyl chloride is then treated with an ammonia source to yield the final 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide.

Following synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis is mandatory to confirm the structure and purity of the final compound.[14][15]

In Vitro Evaluation: A Tiered Approach

The initial assessment of a new compound's anticancer potential relies on a series of well-defined in vitro assays.[16][17] This process begins with broad screening for cytotoxicity and progressively narrows down to specific mechanistic studies.

Tier 1: Primary Cytotoxicity Screening

The first objective is to determine if the compound exhibits cytotoxic (cell-killing) effects against cancer cells.[18][19] A colorimetric method like the MTT assay is a cost-effective, rapid, and reliable choice for this initial screen.[16] It measures the metabolic activity of cells, which correlates with cell viability.

Exemplary Data: IC₅₀ Values

The primary output of a cytotoxicity screen is the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit cell growth by 50%. The table below illustrates how results would be presented for a panel of human cancer cell lines.

Cell LineCancer TypeExemplary IC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma7.1
HCT116Colorectal Carcinoma5.9
U937Histiocytic Lymphoma9.8
Tier 2: Mechanism of Action (MoA) Elucidation

Once cytotoxicity is confirmed, the next crucial step is to understand how the compound kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis and the disruption of the cell cycle.[1][20]

Apoptosis is a controlled, non-inflammatory form of cell death.[21] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting this phenomenon via flow cytometry.[23][24]

  • Annexin V: A protein that binds with high affinity to PS in the presence of calcium.[22] It is typically conjugated to a fluorescent dye (e.g., FITC).

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[25] It can only enter late apoptotic or necrotic cells where membrane integrity is lost.

This dual-staining method allows for the differentiation of four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[23]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[24]

  • Necrotic Cells: Annexin V-negative and PI-positive.

Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[6] Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the most common method for analyzing cell cycle distribution.[25][26][27] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27] An accumulation of cells in a particular phase following treatment with the compound indicates cell cycle arrest.

Signaling Pathway Analysis

Based on the known activities of related pyrazole sulfonamides, a plausible mechanism of action involves the inhibition of tumor-associated carbonic anhydrases (e.g., CA IX) and the subsequent induction of apoptosis.[8][9] Inhibition of CA IX in the hypoxic tumor microenvironment disrupts pH regulation, leading to intracellular acidification and triggering the intrinsic (mitochondrial) apoptotic pathway.

G cluster_0 Extracellular Space (Hypoxic/Acidic) cluster_1 Cancer Cell CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ Compound 1-(2-fluorophenyl)-1H- pyrazole-4-sulfonamide Compound->CAIX Inhibition pH_reg Intracellular pH Regulation Disrupted Bax Bax Activation pH_reg->Bax Triggers Mito Mitochondrion Bax->Mito Permeabilizes CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism: Inhibition of CA IX leads to apoptosis.

Experimental Protocols

For trustworthiness and reproducibility, detailed protocols are essential.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

  • Methodology:

    • Cell Treatment: Seed cancer cells (e.g., HCT116) in 6-well plates. After 24 hours, treat with 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide at various concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.[23]

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic cell dissociation solution to maintain membrane integrity.[21]

    • Washing: Wash the collected cells (1-5 x 10⁵) twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[21][24]

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[21]

    • Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[23]

    • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[23] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Methodology:

    • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

    • Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization.

    • Fixation: Wash cells with PBS, then fix them by adding the cell pellet to ice-cold 70% ethanol dropwise while vortexing gently. This preserves the DNA.[25] Incubate at -20°C for at least 2 hours (or overnight).

    • Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

    • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[25]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples on a flow cytometer using a low flow rate to ensure accurate DNA content resolution.[20] Analyze the resulting histograms using cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Validation & In Vivo A Compound Synthesis & Characterization B Primary Cytotoxicity Screen (MTT Assay on Cancer Cell Panel) A->B C Determine IC₅₀ Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D If IC₅₀ is potent F Identify Mode of Cell Death/Growth Arrest D->F E Cell Cycle Analysis (PI Staining) E->F G Target Engagement Assay (e.g., Carbonic Anhydrase Inhibition) F->G Based on MoA H Western Blot for Apoptotic Markers (Caspases) G->H I In Vivo Xenograft Model (Efficacy & Toxicology) H->I

Caption: A logical workflow for preclinical evaluation.

Conclusion and Future Directions

This guide provides a foundational, technically robust framework for the initial preclinical evaluation of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide. The proposed workflow, from synthesis through in vitro screening and mechanistic studies, is designed to systematically build a comprehensive profile of the compound's anticancer potential. Positive results from these initial phases—specifically, potent cytotoxicity and clear evidence of apoptosis induction or cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies.

Future work should focus on validating the proposed molecular target (e.g., via direct CA IX enzymatic assays), exploring its effects on a broader range of cancer types, and ultimately, assessing its efficacy and safety in in vivo animal models. This structured approach ensures that resources are directed efficiently toward developing promising new therapeutic candidates for oncology.

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  • Filip, A., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

  • Kumar, P., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]

  • Mielniczuk, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • Abdelazeem, N. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.

Sources

Comprehensive In-Vitro Evaluation Framework for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

This guide outlines the rigorous in-vitro evaluation strategy for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide . As a researcher, you must recognize that this scaffold represents a structural hybrid with dual-target potential.

Unlike Celecoxib (a benzenesulfonamide), where the sulfonamide moiety is attached to a phenyl ring, your target compound carries the sulfonamide group directly on the C4 position of the pyrazole ring . This structural distinction shifts the likely primary biological target from Cyclooxygenase-2 (COX-2) toward Carbonic Anhydrase (CA) isoforms, while retaining potential anti-inflammatory "off-target" activity.

Evaluation Strategy:

  • Primary Screen: Carbonic Anhydrase (CA) Isoform Profiling (Oncology/Glaucoma indication).

  • Secondary Screen: COX-1/COX-2 Selectivity (Inflammation/Safety indication).

  • Functional Validation: Antiproliferative efficacy in hypoxic tumor models.

Phase I: Chemical Verification & Physicochemical Profiling

Before any biological assay, the integrity of the chemical probe must be absolute.

Purity & Identity Check
  • Protocol: HPLC-MS (High-Performance Liquid Chromatography–Mass Spectrometry).

  • Acceptance Criteria: Purity >98% (Area Under Curve). Impurities containing free hydrazine or sulfonyl chlorides can cause false positives in enzymatic assays due to non-specific reactivity.

  • Reference: Angeli, A. et al. (2021).[1][2] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties.Link

Solubility & Stability
  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM master stock.

  • Aqueous Stability: Dilute to 100 µM in PBS (pH 7.4) and monitor by HPLC at 0h, 4h, and 24h. The sulfonamide group is generally stable, but the pyrazole N1-aryl bond must be checked for hydrolytic stability.

Phase II: Enzymatic Target Profiling (The "Fork")

The core of this evaluation is determining the Selectivity Index (SI) between the cytosolic (off-target) and transmembrane (therapeutic) enzymes.

Workflow Visualization

EvaluationWorkflow Start Compound Stock (10 mM DMSO) CA_Screen Primary Screen: Carbonic Anhydrase (hCA) Start->CA_Screen COX_Screen Secondary Screen: COX-1 / COX-2 Start->COX_Screen Decision Activity Profile? CA_Screen->Decision COX_Screen->Decision Oncology Track A: Oncology (hCA IX/XII Selective) Decision->Oncology hCA IX/XII < 50 nM COX > 10 µM Inflammation Track B: Inflammation (COX-2 Selective) Decision->Inflammation COX-2 < 100 nM hCA > 1 µM Dual Track C: Dual Inhibitor (Polypharmacology) Decision->Dual Active in Both

Caption: Decision matrix for classifying the pharmacologic potential of pyrazole-4-sulfonamides.

Primary Screen: Carbonic Anhydrase (CA) Inhibition

The sulfonamide zinc-binding group (ZBG) is the classic pharmacophore for CA inhibition. The 1-(2-fluorophenyl) tail likely dictates isoform selectivity via steric clashes in the hydrophobic half of the active site.

  • Method: Stopped-Flow CO₂ Hydrase Assay.[3][4]

  • Mechanism: Measures the time required for the pH of the reaction mixture to drop from 7.5 to 6.5 as CO₂ is hydrated to carbonic acid.

  • Isoform Panel:

    • hCA I & II: Cytosolic, ubiquitous (Off-targets; inhibition causes side effects like paresthesia).

    • hCA IX & XII: Transmembrane, tumor-associated (Therapeutic targets; induced by hypoxia).[5]

  • Protocol Steps:

    • Incubate enzyme + Inhibitor (0.1 nM – 10 µM) for 15 min at 25°C.

    • Mix with substrate solution (saturated CO₂ in water) in a stopped-flow spectrophotometer.

    • Monitor absorbance change of phenol red indicator at 557 nm.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Secondary Screen: COX-1 vs. COX-2 Inhibition

Despite the sulfonamide position shift, the pyrazole core mimics the scaffold of Celecoxib. You must rule out (or confirm) COX-2 selectivity.

  • Method: Colorimetric COX Inhibitor Screening Assay (Peroxidase activity).

  • Protocol Steps:

    • Enzyme: Ovine COX-1 and Human Recombinant COX-2.

    • Substrate: Arachidonic Acid (AA) + TMPD (chromogenic substrate).

    • Reaction: The hydroperoxide produced by COX oxidizes TMPD, causing a color change (590 nm).

    • Readout: Calculate

      
       for both isoforms.
      
  • Target Metric: A Selectivity Index (

    
    ) > 50 indicates anti-inflammatory potential with reduced gastric toxicity.
    

Phase III: Cellular Functional Assays

Moving from enzyme to cell is the "Valley of Death" for drug candidates. We use specific cell lines to validate the mechanism identified in Phase II.

Data Summary: Expected Outcomes
Assay TypeTargetCell LineKey ReadoutSuccess Criteria
Oncology hCA IX/XIIHT-29 (Colon) or MCF-7 (Breast)Cell Proliferation (SRB/MTT) under Hypoxia

(Hypoxia) <

(Normoxia)
Inflammation COX-2RAW 264.7 (Macrophage)PGE2 Production (ELISA)Dose-dependent reduction of PGE2 after LPS stimulation
Safety General ToxHEK-293 (Kidney)Cell Viability (CCK-8)

> 50 µM (High Safety Margin)
Protocol: Hypoxia-Induced Cytotoxicity (For CA-Active Compounds)

If your compound inhibits hCA IX, it should be more potent under hypoxic conditions where hCA IX is overexpressed to manage cellular acidosis.

  • Seeding: Seed HT-29 cells (5,000/well) in 96-well plates.

  • Treatment: Treat with compound (0.1 – 100 µM).

  • Induction:

    • Plate A (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂.

    • Plate B (Hypoxia): Incubate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

  • Readout: After 48h, assess viability using the Sulforhodamine B (SRB) assay (protein staining) to avoid metabolic interference common with MTT in hypoxia.

Protocol: Anti-Inflammatory Assay (For COX-Active Compounds)
  • Induction: Stimulate RAW 264.7 cells with Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression.

  • Treatment: Co-treat with 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide.

  • Supernatant Analysis: After 24h, collect supernatant.

  • Quantification: Measure Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.

  • Control: Use Celecoxib (1 µM) as a positive control.

Mechanism of Action (MOA) Visualization

Understanding the structural basis of inhibition.

MOA cluster_CA Carbonic Anhydrase Active Site cluster_COX COX-2 Active Site Compound 1-(2-fluorophenyl)- 1H-pyrazole-4-sulfonamide Zn Zn(II) Ion (Catalytic Center) Compound->Zn Sulfonamide (SO2NH2) coordinates Zinc Hydrophobic Hydrophobic Pocket (Val121, Leu198) Compound->Hydrophobic 2-Fluorophenyl Steric Fit Arg Arg513 / His90 (Side Pocket) Compound->Arg Sulfonamide H-bonds (Selectivity Determinant)

Caption: Dual-binding potential. The sulfonamide is the primary "warhead" for Zinc coordination in CA, while serving as a selectivity anchor in COX-2.

References

  • Angeli, A. et al. (2021).[1] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules. Link

  • Mahesh, P. et al. (2023).[6][7] "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Zarghi, A. et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link

Sources

Methodological & Application

Application Note: Investigating Tumor Hypoxia and pH Dynamics with 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (hereafter referred to as 1-FP-PS ) in cell-based assays.

Based on its chemical structure—a primary sulfonamide attached directly to a pyrazole ring—this compound is a quintessential Carbonic Anhydrase (CA) Inhibitor . While structurally related to COX-2 inhibitors (e.g., celecoxib), the specific regiochemistry (sulfonamide at position 4 of the pyrazole) makes it a potent probe for investigating tumor hypoxia, pH regulation, and the tumor microenvironment (TME) , specifically targeting the hypoxia-inducible isoforms CA IX and CA XII .

Introduction & Mechanism of Action

The Biological Problem: Hypoxia and Acidosis

Solid tumors often develop regions of hypoxia (low oxygen) due to aberrant vascularization. To survive, cancer cells upregulate HIF-1


 , which induces the expression of transmembrane Carbonic Anhydrases (CA IX and CA XII). These enzymes catalyze the reversible hydration of carbon dioxide (

) at the extracellular surface.[1]
  • Survival Mechanism: The generated bicarbonate (

    
    ) is imported to buffer intracellular pH (pHi), preventing apoptosis. The proton (
    
    
    
    ) remains extracellular, acidifying the tumor microenvironment (TME), which promotes metastasis and drug resistance.
Mechanism of Action

1-FP-PS acts as a zinc-binding inhibitor. The sulfonamide moiety (


) coordinates with the catalytic zinc ion (

) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Effect: Inhibition of CA IX/XII disrupts the pH gradient. Intracellular pH drops (acidification), leading to cell death specifically in hypoxic tumor cells, while sparing normoxic cells (which do not rely on CA IX/XII).

Rationale for Use

Unlike broad-spectrum inhibitors (e.g., Acetazolamide), pyrazole-based sulfonamides often show improved selectivity or potency against tumor-associated isoforms due to the hydrophobic interactions of the fluorophenyl tail within the enzyme's hydrophobic pocket.

Material Preparation & Handling

ParameterSpecificationNotes
Molecular Weight ~241.24 g/mol Verify exact batch MW on CoA.
Solubility DMSO (up to 50 mM)Insoluble in water/PBS.
Storage (Powder) -20°CDesiccated, protected from light.
Storage (Stock) -80°CAliquot to avoid freeze-thaw cycles. Stable for 3-6 months.

Preparation Protocol:

  • Weighing: Weigh 5–10 mg of 1-FP-PS powder.

  • Dissolution: Add sterile DMSO (dimethyl sulfoxide) to achieve a 20 mM stock concentration . Vortex for 1 minute until clear.

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

  • Sterilization: Do not filter DMSO stocks (dissolves filters). Dilute into media before filtration if necessary, but precipitation is a risk.

  • Working Solution: Dilute the stock into culture medium immediately before use. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Protocol A: Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if 1-FP-PS selectively kills cancer cells under hypoxic conditions (targeting CA IX/XII).

Reagents:

  • Cell Lines: MDA-MB-231 (Breast), HT-29 (Colon), or U251 (Glioblastoma). Note: These lines express high CA IX under hypoxia.

  • Assay Kit: CellTiter-Glo® (Promega) or MTT.

  • Hypoxia Chamber: Set to 1%

    
    , 5% 
    
    
    
    , 94%
    
    
    .

Step-by-Step Workflow:

  • Seeding: Seed cells in two identical 96-well plates (white opaque for CellTiter-Glo) at 3,000–5,000 cells/well.

  • Attachment: Incubate overnight at 37°C in Normoxia (21%

    
    ).
    
  • Treatment:

    • Prepare serial dilutions of 1-FP-PS (e.g., 0.1 µM to 100 µM) in media.

    • Include Vehicle Control (DMSO matched).

    • Include Positive Control: Acetazolamide (100 µM) or SLC-0111 (if available).

    • Replace media in both plates with treatment media.

  • Induction:

    • Place Plate A in the Hypoxia Chamber (1%

      
      ) for 48–72 hours.
      
    • Place Plate B in the Normoxia Incubator (21%

      
      ) for 48–72 hours.
      
  • Readout:

    • Equilibrate plates to room temperature (30 min).

    • Add CellTiter-Glo reagent (1:1 ratio).

    • Shake (2 min) and incubate (10 min).

    • Measure Luminescence.

  • Analysis: Calculate

    
     for both conditions. A potent CA IX inhibitor should show a significantly lower 
    
    
    
    in Hypoxia (Hypoxia Selectivity Index > 2).
Protocol B: Intracellular pH (pHi) Measurement

Objective: To confirm that cytotoxicity is driven by intracellular acidification.

Reagents:

  • Probe: BCECF-AM (pH-sensitive fluorescent dye).

  • Buffer: Krebs-Ringer HEPES (KRH) buffer with varying pH for calibration.

Step-by-Step Workflow:

  • Seeding: Seed cells in black 96-well plates with clear bottoms. Incubate in Hypoxia (1%

    
    ) for 24 hours to induce CA IX.
    
  • Dye Loading: Wash cells with KRH buffer. Incubate with 1 µM BCECF-AM for 30 min at 37°C.

  • Treatment: Wash cells and add KRH buffer containing 1-FP-PS (at

    
     concentration).
    
  • Kinetic Measurement:

    • Measure Fluorescence immediately and every 5 min for 1 hour.

    • Excitation: Dual excitation at 490 nm (pH dependent) and 440 nm (pH independent).

    • Emission: 535 nm.

  • Calibration: At the end of the experiment, use the Nigericin High-K+ method to generate a pH calibration curve (pH 6.0 to 8.0).

  • Data Output: Plot Ratio (490/440) vs. Time. 1-FP-PS should cause a decrease in pHi (acidification) compared to vehicle.

Data Analysis & Visualization

Expected Results Summary
MetricNormoxia (21% O2)Hypoxia (1% O2)Interpretation
CA IX Expression Low / NegligibleHigh (HIF-1

driven)
Validates model system.
1-FP-PS Potency (

)
> 100 µM (Inactive)1–10 µM (Active)Indicates target engagement (CA IX).
Intracellular pH (pHi) 7.2–7.4 (Stable)Drops to < 6.8Mechanism confirmed (Acidosis).
Pathway Diagram (Graphviz)

G Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX / XII Upregulation HIF1a->CAIX Induces CO2 CO2 Hydration (Catalytic) CAIX->CO2 Catalyzes HCO3 HCO3- Import (Buffers pHi) CO2->HCO3 H_ext H+ Export (Acidifies TME) CO2->H_ext Compound 1-FP-PS (Inhibitor) Compound->CAIX Blocks Death Acidosis & Apoptosis Compound->Death Causes Survival Cell Survival (Normoxic pHi) HCO3->Survival Maintains pHi

Caption: Mechanism of Action for 1-FP-PS. Under hypoxia, the compound inhibits CA IX, preventing bicarbonate buffering, leading to intracellular acidosis and cell death.

Troubleshooting & Optimization

  • Issue: Precipitation in Media.

    • Cause: High hydrophobicity of the fluorophenyl group.

    • Solution: Limit final DMSO to 0.5%. If precipitation occurs at >50 µM, sonicate the media or use a lower concentration range. Ensure the media contains serum (FBS), as albumin can help solubilize the compound.

  • Issue: No Selectivity (Equal killing in Normoxia/Hypoxia).

    • Cause: Off-target effects (e.g., COX-2 inhibition or general mitochondrial toxicity).

    • Solution: Test a known COX-2 inhibitor (Celecoxib) side-by-side. If the profile matches Celecoxib exactly, the compound may be acting via COX-2. If it matches Acetazolamide/SLC-0111, it is CA-driven.

  • Issue: Weak Hypoxia Induction.

    • Cause: Plasticware allows oxygen diffusion.

    • Solution: Use specific hypoxia-compatible plates or seal plates with parafilm (though this is less precise). Verify HIF-1

      
       induction via Western Blot.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in breast cancer. Molecular Medicine, 10, 13-21.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link

  • Molecular Probes (Thermo Fisher). BCECF, AM - Intracellular pH Indicator Protocol. Link

Sources

Application Notes and Protocols: A Molecular Docking Study of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable insights into the binding modalities of small molecules with macromolecular targets. This guide offers a detailed protocol for conducting a molecular docking study on 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, a compound featuring two pharmacologically significant moieties: pyrazole and sulfonamide.[1][2] This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step workflow. We will use Human Carbonic Anhydrase I (PDB ID: 1AZM), a well-established target for sulfonamides, as our model receptor to ensure a robust and verifiable protocol.[3][4]

Introduction: The Scientific Rationale

The predictive power of a molecular docking experiment is fundamentally dependent on the meticulous preparation of both the ligand and the receptor, as well as a validated docking protocol.[5] The goal is to simulate the molecular recognition process, predicting the preferred orientation and conformation of a ligand when bound to a target protein and to estimate the strength of their interaction, typically expressed as a binding affinity or score.[3]

1.1 The Ligand: 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

The subject of our study, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold present in numerous FDA-approved drugs.[2][6] Similarly, the sulfonamide functional group is the basis for several classes of therapeutic agents, most notably diuretics and antibacterial drugs, primarily through the inhibition of enzymes like carbonic anhydrase and dihydropteroate synthase (DHPS), respectively.[7][8] The combination of these two pharmacophores suggests a promising candidate for targeted inhibitor design.

1.2 The Target: Human Carbonic Anhydrase I (PDB ID: 1AZM)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[9] Sulfonamides are the most prominent class of CA inhibitors.[9] We have selected the crystal structure of Human Carbonic Anhydrase I (PDB ID: 1AZM) as our receptor. This structure is co-crystallized with a known sulfonamide inhibitor, which is crucial for validating our docking protocol.[3][4]

Foundational Workflow of Molecular Docking

The entire process can be conceptualized as a multi-stage pipeline, where the quality of output from one stage directly impacts the next. Each step is critical for achieving a biologically meaningful result.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Select & Download Receptor (PDB) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Prepared Receptor Ligand 2. Obtain & Prepare Ligand Structure Ligand->Grid Prepared Ligand Dock 4. Execute Docking Algorithm Grid->Dock Analyze 5. Analyze Poses & Scores Dock->Analyze Validate 6. Protocol Validation (Redocking) Analyze->Validate

Caption: High-level overview of the molecular docking experimental workflow.

Detailed Experimental Protocol

This protocol will utilize widely accessible and validated software tools. For visualization and preparation, UCSF Chimera or ChimeraX is recommended.[10] For the docking simulation, AutoDock Vina is an excellent choice due to its accuracy, speed, and widespread adoption.[11]

Part A: Receptor Preparation (Target: 1AZM)

The goal of receptor preparation is to clean the raw PDB file, correct for missing atoms, and assign appropriate chemical properties to create a file suitable for docking.[12]

Protocol Steps:

  • Structure Retrieval: Download the PDB file for 1AZM from the RCSB Protein Data Bank ([Link]).

  • Initial Cleanup:

    • Load the 1AZM.pdb file into UCSF Chimera.

    • The PDB file may contain multiple identical protein chains (the asymmetric unit). For this study, we only need one. Select and delete all but Chain A. (Select -> Chain -> B, then Actions -> Atoms/Bonds -> delete).[12]

    • Remove all non-essential molecules. This includes water molecules (solvent) and any other heteroatoms or ions not critical to the binding site's integrity. The co-crystallized ligand should also be removed and saved separately for validation purposes later. (Select -> Residue -> HOH, then Actions -> Atoms/Bonds -> delete).[13]

  • Add Hydrogens and Charges:

    • X-ray crystallography typically does not resolve hydrogen atoms. It is essential to add them, especially polar hydrogens, as they are critical for forming hydrogen bonds.[14]

    • In Chimera, use the Tools -> Structure Editing -> AddH tool. Ensure to consider hydrogen bonds when assigning protonation states to residues like Histidine.

    • Assign partial charges to all atoms using a standard force field. The AMBER force field is a common choice. Use Tools -> Structure Editing -> Add Charge.[10]

  • Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charged protein structure in a format required by the docking software, such as the Mol2 format (.mol2) for intermediate steps and the PDBQT format (.pdbqt) specifically for AutoDock Vina.

Receptor_Preparation_Workflow Start Start: Raw PDB File (1AZM) Clean Remove Solvent & Non-essential Ions Start->Clean Chains Isolate Single Protein Chain (A) Clean->Chains Hydrogens Add Hydrogens & Check Protonation States Chains->Hydrogens Charges Assign Partial Charges (e.g., AMBER) Hydrogens->Charges Save Save as Prepared Receptor (PDBQT format) Charges->Save

Caption: Step-by-step workflow for preparing the receptor protein.
Part B: Ligand Preparation (1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide)

The ligand must be converted into a 3D structure with an optimized geometry and appropriate chemical properties.[15]

Protocol Steps:

  • Obtain 2D Structure: Draw the molecule using chemical drawing software like MarvinSketch or ChemDraw, or download its structure from a database like PubChem ([Link]). Save it in a common format like SDF or MOL.[16]

  • Convert to 3D and Energy Minimize:

    • Use a program like Avogadro or Open Babel to convert the 2D structure into a 3D conformation.[17]

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to find a low-energy, stable 3D conformation. This step is crucial to avoid starting the docking with a high-energy, unrealistic ligand shape.[17]

  • Assign Charges and Define Torsions:

    • Load the energy-minimized 3D structure into AutoDockTools (ADT).

    • ADT will automatically detect the rotatable bonds (torsions) in the ligand, which defines its flexibility during the docking simulation.

    • Assign partial charges, typically Gasteiger charges, which are calculated based on the electronegativity of the atoms.[16]

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format (.pdbqt), which contains the atomic coordinates, partial charges, and information about the flexible torsions.

Part C: Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box):

    • The docking simulation needs a defined search space. This is a 3D grid box that encompasses the entire binding site.[11]

    • Load the prepared receptor (PDBQT file) into ADT.

    • The most reliable way to define the grid is to center it on the position of the co-crystallized ligand from the original PDB file (1AZM).

    • Adjust the dimensions of the grid box (in x, y, and z) to be large enough to allow the ligand to move and rotate freely within the active site. A typical size is around 20-25 Å in each dimension.

  • Configure and Run AutoDock Vina:

    • AutoDock Vina is typically run from the command line. A configuration file (conf.txt) is required to specify the input files and grid parameters.

    • Example conf.txt:

    • Execute the docking run from the terminal: vina --config conf.txt --log results.log

Analysis and Validation of Docking Results

Interpreting the Results
MetricDescriptionHow to Interpret
Binding Affinity An estimation of the binding free energy (in kcal/mol) calculated by the Vina scoring function.More negative values indicate a stronger predicted binding affinity. A value of -8 to -10 kcal/mol is generally considered strong.[19]
Binding Pose The predicted 3D orientation and conformation of the ligand within the protein's active site.Must be visually inspected. A plausible pose will exhibit chemically sensible interactions with key active site residues.[18]
Interactions Non-covalent interactions (H-bonds, hydrophobic, ionic, etc.) between the ligand and protein.Use visualization tools like PyMOL or Discovery Studio to identify key interactions. These interactions should corroborate the binding score.[20]
RMSD Root Mean Square Deviation. Measures the difference between the atomic positions of two superimposed molecules.Used primarily in validation to compare the docked pose to a known crystal structure pose. A value < 2.0 Å is considered a successful prediction.[21]
Protocol Validation: A Self-Validating System

To trust the results for our novel ligand, we must first prove that our protocol can reproduce known results. This is the most critical step for ensuring the trustworthiness of the study.[7][22]

Redocking Protocol:

  • Extract Native Ligand: From the original 1AZM.pdb file, extract the co-crystallized sulfonamide inhibitor.

  • Prepare Native Ligand: Prepare this extracted ligand using the same procedure outlined in Part B.

  • Dock Native Ligand: Use the exact same receptor preparation, grid box parameters, and Vina configuration to dock this native ligand back into the 1AZM active site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms.

  • Assess Success: If the RMSD is less than 2.0 Å, the docking protocol is considered validated for this specific target.[21][23][24] This provides confidence that the poses predicted for our test ligand, 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, are plausible.

Results_Analysis_Decision_Tree Start Docking Output Received (Poses & Scores) CheckValidation Is Protocol Validated? (Redocking RMSD < 2.0 Å) Start->CheckValidation RankPoses Rank Poses by Binding Affinity Score CheckValidation->RankPoses Yes Stop STOP: Results are Unreliable. Re-evaluate Protocol. CheckValidation->Stop No Visualize Visually Inspect Top 3-5 Poses RankPoses->Visualize AnalyzeInteractions Analyze Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->AnalyzeInteractions Conclusion Draw Conclusions on Binding Mode & Affinity AnalyzeInteractions->Conclusion

Caption: Decision-making workflow for the analysis of docking results.

Conclusion

This application note provides a comprehensive, self-validating protocol for performing a molecular docking study of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide with its putative target, Carbonic Anhydrase I. By adhering to rigorous preparation and validation steps, researchers can generate reliable computational hypotheses about the binding characteristics of this and other novel compounds, thereby accelerating the drug discovery process. The ultimate confirmation of these in silico predictions must come from experimental validation.[22]

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 413–418. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023). ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. (2021). Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]

  • How does one prepare proteins for molecular docking?. (2021). Quora. [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). Egyptian Journal of Chemistry, 63(10), 3929-3942. [Link]

  • How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • How can I validate a docking protocol?. (2015). ResearchGate. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences, 9(2), 1045-1053. [Link]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]

  • Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2021). New Journal of Chemistry, 45(2), 896-912. [Link]

  • Preparing the protein and ligand for docking. (2025). ScotChem. [Link]

  • Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB. (n.d.). Class Central. [Link]

  • How to analyse docking results from HADDOCK or refine models?. (n.d.). Bonvin Lab. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • Protein-ligand docking. (n.d.). Cresset Group. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. (2025). YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012). Journal of Chemical Information and Modeling, 52(9), 2533–2541. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025). YouTube. [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. (2021). International Journal of Current Pharmaceutical Review and Research, 13(4), 1-5. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). Future Medicinal Chemistry, 15(23), 1863-1875. [Link]

  • A convenient synthesis and molecular docking study of novel sulfonamides fused with Betti's bases as DNA Topoisomerase II inhibitors. (n.d.). Scholars Research Library. [Link]

  • Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. (2019). Journal of Saudi Chemical Society, 23(4), 453-464. [Link]

  • Protein Ligand Docking Lesson Plan. (2022). Schrödinger. [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024). Semantic Scholar. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][13][16][25]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2022). Molecules, 27(11), 3418. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ResearchGate. [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science, 13(5), 164-177. [Link]

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Protocols for the Preparation of Stock Solutions of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed methodology for the preparation, handling, and storage of stock solutions for the research compound 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide. The pyrazole and sulfonamide moieties are key pharmacophores in medicinal chemistry, appearing in a wide range of biologically active agents.[1] Accurate and consistent preparation of stock solutions is a foundational requirement for reproducible experimental results in drug screening and development. This document outlines protocols based on established principles of laboratory practice and synthesizes safety information from related chemical classes to ensure procedural integrity and user safety.

Introduction: The Importance of Accurate Stock Solutions

The compound 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide belongs to a class of heterocyclic compounds widely investigated for their therapeutic potential.[2] Like many novel compounds, its journey from a solid powder to a biologically active agent in an assay begins with its dissolution. An improperly prepared stock solution—the concentrated form from which all working solutions are derived—can introduce significant variability and error, undermining experimental outcomes.[3]

The primary objectives of a robust stock solution protocol are to achieve:

  • Accuracy: The concentration must be precisely known.

  • Stability: The compound must remain chemically intact and in solution during storage.[4]

  • Purity: The solution must be free from contamination.[5]

This application note provides the expertise-driven rationale behind each step, ensuring that researchers can prepare high-quality stock solutions with confidence.

Compound Properties and Characteristics

Detailed physicochemical data for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is not widely published. The following table is based on its calculated chemical formula and data from analogous structures, such as other pyrazole-sulfonamide derivatives.[1][3] It is imperative to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

PropertyValueRationale & Source
Chemical Structure 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamideThe structure combines a pyrazole ring, a fluorophenyl group, and a sulfonamide moiety, all of which are common in medicinal chemistry.
Molecular Formula C₉H₇FN₃O₂SCalculated based on the chemical structure.
Molecular Weight (MW) ~240.23 g/mol Calculated based on the molecular formula. Confirm with supplier's CoA.
Appearance Typically an off-white to pale yellow solid.Based on the appearance of similar pyrazole and sulfonamide compounds.
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful and versatile aprotic solvent capable of dissolving a vast array of organic compounds, including many active pharmaceutical ingredients and related pyrazoles.[6][7]
Aqueous Solubility Expected to be low.The aromatic rings contribute to hydrophobicity, making direct dissolution in aqueous buffers impractical for high-concentration stocks.

Safety and Handling Precautions

Always handle the solid powder and concentrated stock solutions inside a certified chemical fume hood.

Hazard CategoryRecommended PrecautionJustification
Inhalation Avoid breathing dust. Use appropriate engineering controls (fume hood) and, if necessary, a government-approved respirator.[5]Fine powders can be easily inhaled, and related compounds may cause respiratory irritation.[9]
Skin Contact Wear compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length trousers. Wash hands thoroughly after handling.[4]Related pyrazole derivatives are classified as being harmful in contact with skin and causing skin irritation.[5]
Eye Contact Wear safety glasses or goggles. An eyewash station should be readily accessible.[8]The compound dust or splashes of concentrated solutions can cause serious eye irritation or damage.
Ingestion Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth and seek immediate medical attention.[5]Related compounds are classified as harmful if swallowed.[5]
Disposal Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[4][9]The ecological impact is unknown, and many organic compounds are harmful to aquatic life.[9]

Experimental Workflow for Stock Solution Preparation

The overall process involves two main stages: creating a high-concentration primary stock in an organic solvent, followed by dilution to a final working concentration in an aqueous medium suitable for the experiment.

G cluster_0 Stage 1: Primary Stock Preparation cluster_1 Stage 2: Working Solution Preparation weigh 1. Weigh Solid Compound (Analytical Balance) dissolve 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve Transfer to volumetric flask primary_stock 3. Primary Stock Solution (e.g., 50 mM in 100% DMSO) dissolve->primary_stock Bring to final volume dilute 4. Serial Dilution (Using Aqueous Buffer/Medium) primary_stock->dilute Aliquot for dilution working_solution 5. Final Working Solution (e.g., 10 µM in Medium + <0.1% DMSO) dilute->working_solution caption Workflow from solid compound to final working solution.

Caption: Workflow from solid compound to final working solution.

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. DMSO is the recommended solvent due to its high solubilizing power and compatibility with many biological assays at low final concentrations (typically ≤0.5%).[7]

Materials and Equipment:

  • 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (solid)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer and/or sonicator water bath

  • Amber or light-blocking cryovials for storage

Procedure:

  • Calculation: Determine the mass of the compound required. The formula to use is:

    • Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 5 mL of a 50 mM stock (using MW = 240.23 g/mol ):

    • Mass (g) = 0.050 mol/L × 0.005 L × 240.23 g/mol = 0.06006 g = 60.1 mg

  • Weighing:

    • Place a suitable weigh boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of the compound (e.g., 60.1 mg). It is more important to record the exact mass weighed than to hit the target mass perfectly.

    • Self-Validation: Record the actual mass (e.g., 60.5 mg) to recalculate the precise concentration of your final stock solution.

  • Dissolution:

    • Carefully transfer the weighed powder into a 5 mL Class A volumetric flask. Ensure all powder is transferred.

    • Add approximately 3-4 mL of anhydrous DMSO to the flask.

    • Cap the flask securely and vortex vigorously for 1-2 minutes. A sonicator bath can be used to aid dissolution if particulates remain.

    • Causality: Using a volume less than the final volume ensures the compound dissolves completely before the final volume adjustment, which is critical for accuracy.

  • Bringing to Volume:

    • Once the solid is fully dissolved (the solution should be clear and free of particulates), carefully add DMSO until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in amber cryovials.

    • Causality: Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles. Amber vials protect the compound from potential photodegradation.[4]

    • Label each vial clearly with the compound name, exact concentration, solvent, date, and your initials.[5]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

This protocol describes the dilution of the DMSO primary stock into an aqueous buffer or cell culture medium.

Procedure:

  • Calculation: Use the dilution formula C₁V₁ = C₂V₂ , where:

    • C₁ = Concentration of the primary stock (e.g., 50 mM)

    • V₁ = Volume of the primary stock to add (the unknown)

    • C₂ = Desired final concentration of the working solution (e.g., 10 µM)

    • V₂ = Final volume of the working solution (e.g., 10 mL)

    • Example Calculation:

    • (50,000 µM) × V₁ = (10 µM) × (10 mL)

    • V₁ = (10 µM × 10 mL) / 50,000 µM = 0.002 mL = 2 µL

  • Dilution:

    • Dispense the final volume minus the stock volume (e.g., 10 mL - 2 µL ≈ 9.998 mL) of your aqueous buffer or cell culture medium into a sterile conical tube.

    • Add the calculated volume of the primary stock (2 µL) directly into the buffer.

    • Causality: Adding the small volume of concentrated DMSO stock to the larger volume of aqueous solution promotes rapid mixing and minimizes the risk of the compound precipitating out of solution.

    • Cap the tube and vortex immediately and thoroughly to ensure homogeneity.

  • Validation and Use:

    • Visually inspect the working solution for any signs of precipitation or cloudiness. If observed, the concentration may be too high for its aqueous solubility.

    • Self-Validation: Always prepare a "vehicle control" solution containing the same final concentration of DMSO (e.g., 0.02% in this example) but without the compound to account for any effects of the solvent in your experiment.

    • Use the working solution immediately or as directed by your experimental protocol. Aqueous solutions are generally less stable than DMSO stocks and should not be stored long-term.[4]

Storage and Stability

Proper storage is critical to maintaining the integrity of your stock solutions.

  • Primary DMSO Stock: Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When properly stored, DMSO stocks of many sulfonamides can be stable for 6 months or longer.[9]

  • Aqueous Working Solutions: These are significantly less stable and should ideally be prepared fresh for each experiment.[5] Do not store at -20°C, as freezing aqueous solutions can damage the compound. If short-term storage is necessary, keep at 2-8°C for no more than 24 hours, protected from light.

References

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Ali, M. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Note: Optimized CellTiter-Glo® Viability Assay for Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for evaluating the cytotoxicity of pyrazole sulfonamides using the Promega CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. While CTG is a robust "add-mix-measure" system, pyrazole sulfonamides present specific challenges due to their lipophilicity and potential for aqueous precipitation .

This protocol integrates standard assay mechanics with specific handling modifications required for sulfonamide scaffolds, ensuring data integrity, reproducibility, and accurate IC50 determination.

Critical Technical Considerations (The "Why" Behind the Protocol)

Before beginning, researchers must understand three critical factors specific to this compound class that can invalidate results if ignored.

A. Solubility & Precipitation (The "Crash-Out" Risk)

Pyrazole sulfonamides are often poorly soluble in aqueous media.

  • Risk: Direct addition of high-concentration DMSO stocks (e.g., 10 mM) into cell culture media can cause immediate microprecipitation. These micro-crystals are often invisible to the naked eye but cause local high-concentration toxicity or become unavailable to cells, leading to a false "flat" dose-response curve.

  • Solution: This protocol utilizes an Intermediate Dilution Step (Step 4.2) to lower the DMSO concentration before the compound touches the cells.

B. DMSO Tolerance

While CTG reagents are robust to DMSO (up to 2%), mammalian cells are not.

  • Constraint: Final DMSO concentration in the assay well must be kept constant across all dose points (typically ≤0.5%) to ensure that cell death is driven by the pyrazole sulfonamide, not the solvent.

C. Chemical Interference

Sulfonamides are generally stable, but some pyrazole derivatives can absorb light in the blue/green spectrum or interact with luciferase.

  • Control: A "No-Cell Control" (Media + Compound + CTG) is mandatory to rule out chemical quenching of the luminescent signal.

Experimental Workflow

The following diagram illustrates the logical flow of the experiment, highlighting the critical intermediate dilution step.

CTG_Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 3/4: Assay Cells Cell Seeding (96-well / 384-well) Incubation1 Overnight Incubation (37°C, 5% CO2) Cells->Incubation1 Treatment Add to Cells (Final DMSO 0.5%) Incubation1->Treatment Stock Compound Stock (10mM in DMSO) SerialDil Serial Dilution (100% DMSO) Stock->SerialDil InterMed Intermediate Dilution (Media, 5-10% DMSO) SerialDil->InterMed InterMed->Treatment Incubation2 Compound Incubation (24-72 Hours) Treatment->Incubation2 Equilibrate Equilibrate Plate (RT, 30 min) Incubation2->Equilibrate AddCTG Add CTG Reagent (1:1 Ratio) Equilibrate->AddCTG Lysis Orbital Shake (2 min) AddCTG->Lysis Read Read Luminescence (Integration: 0.5-1s) Lysis->Read

Caption: Optimized workflow for hydrophobic compounds. Note the "Intermediate Dilution" node (Yellow) which is critical for preventing pyrazole sulfonamide precipitation.

Materials & Reagents

ItemSpecificationNotes
Assay Reagent CellTiter-Glo® (Promega)Store at -20°C. Thaw once and aliquot if not using full bottle.
Microplate White-walled, opaque bottomCritical: Clear plates cause light cross-talk (luminescence bleeding).
Solvent DMSO (Dimethyl sulfoxide)Cell culture grade (>99.9%).
Media Cell-specific (e.g., DMEM/RPMI)Pre-warmed to 37°C.
Compound Pyrazole Sulfonamide DerivativePurity >95% recommended.
Control Staurosporine or BortezomibPositive control for cell death (10 µM).

Detailed Protocol

Phase 1: Cell Seeding (Day 1)

Objective: Establish a uniform monolayer. Avoid "Edge Effects" where evaporation alters results in outer wells.

  • Harvest Cells: Trypsinize and count cells using a hemocytometer or automated counter.

  • Calculate Density: Target 3,000–8,000 cells/well (cell line dependent).

    • Note: Cells must remain in log-phase growth by the end of the assay (Day 3/4). Over-confluent cells deplete ATP naturally, masking drug effects.

  • Plating:

    • Dispense 90 µL of cell suspension into inner wells of a 96-well white plate.

    • Edge Wells: Fill all perimeter wells (Rows A/H, Cols 1/12) with 200 µL sterile water or media. Do not use these for data.

  • Incubation: Incubate overnight (16–24h) at 37°C/5% CO2 to allow attachment.

Phase 2: Compound Preparation (Day 2)

Objective: Create a dilution series that maintains solubility.

Step 2.1: Master Stock Preparation

  • Dissolve Pyrazole Sulfonamide in 100% DMSO to 10 mM . Vortex vigorously.

Step 2.2: Serial Dilution (in DMSO)

  • Prepare a 9-point, 3-fold serial dilution in a separate PCR plate or V-bottom plate.

  • Diluent: 100% DMSO.

  • Example: Transfer 10 µL compound + 20 µL DMSO.

  • Result: You now have stocks ranging from 10 mM down to ~1.5 µM (still in 100% DMSO).

Step 2.3: Intermediate Dilution (The "Buffer" Step)

  • Prepare a sterile "Intermediate Plate" (V-bottom).

  • Transfer 5 µL of the DMSO serial dilutions into 95 µL of culture media.

  • Mix: Pipette up and down 5 times.

  • Concentration: This reduces compound concentration 20-fold and DMSO to 5%.

Phase 3: Treatment (Day 2)
  • Transfer 10 µL from the Intermediate Plate (Step 2.3) into the assay plate (containing 90 µL cells).

  • Final Conditions:

    • Dilution Factor: Another 10-fold (Total 200-fold from stock).

    • Final DMSO: 0.5% (Safe for most cells).

    • Top Concentration: 50 µM (if starting from 10 mM).

  • Controls:

    • Vehicle Control: 0.5% DMSO in media (defines 100% Viability).

    • Positive Control: Staurosporine (10 µM) or cell-free media (defines 0% Viability/Background).

  • Incubate for the desired duration (typically 48 or 72 hours).

Phase 4: The Assay (Day 4)

Objective: Lysis and ATP Detection.

Mechanism of Action:

Mechanism ATP ATP (From Viable Cells) Reaction Ultra-Glo™ Luciferase Mg2+ ATP->Reaction Luciferin Beetle Luciferin Luciferin->Reaction O2 O2 O2->Reaction Light Oxyluciferin + LIGHT (560nm) Reaction->Light

Caption: The bioluminescent reaction.[1] ATP is the limiting reagent; light output is directly proportional to viable cell number.

  • Equilibration: Remove assay plate and CellTiter-Glo reagent from storage. Allow both to equilibrate to Room Temperature (22-25°C) for 30 minutes.

    • Why? Luciferase activity is temperature-dependent. Cold reagents result in uneven signals and "edge drift."

  • Addition: Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

    • Tip: If using a multichannel pipette, use reverse pipetting to avoid bubbles. Bubbles refract light and skew results.

  • Mixing: Place plate on an orbital shaker for 2 minutes (200-300 rpm) to induce complete cell lysis.

  • Stabilization: Allow plate to sit at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure luminescence using a plate reader (integration time: 0.5 – 1.0 second per well).

Data Analysis & IC50 Calculation

  • Background Subtraction: Subtract the average RLU (Relative Light Units) of the "Media Only" wells from all experimental wells.

  • Normalization: Calculate % Viability for each well:

    
    
    
  • Curve Fitting: Plot Log[Compound] vs. % Viability.

  • Regression: Use non-linear regression (4-parameter logistic fit / Sigmoidal dose-response) to determine the IC50.

Troubleshooting Pyrazole Sulfonamides

IssueProbable CauseCorrective Action
Precipitation in wells Compound hydrophobicityEnsure the "Intermediate Dilution" (Step 2.3) is performed. Do not add 100% DMSO stock directly to the 90 µL media.
High Background Light leakageUse white opaque plates. Seal the bottom of the plate with white tape if using clear-bottom plates.
"Flat" Dose Response Compound crashed out or adhered to plasticUse low-binding plasticware for the dilution steps.
Edge Effect (High variance in outer wells) Evaporation / Temperature gradientDo not use outer wells for data. Fill them with water/media.

References

  • Ghasemi, J. B., et al. (2023).[2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): National Library of Medicine (US). Retrieved from [Link]

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safe handling and storage procedures for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Comprehensive Safety Protocols for the Handling and Storage of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

For Professional Use Only: This document is intended for researchers, scientists, and drug development professionals trained in standard laboratory procedures.

Introduction: A Proactive Approach to Safety with Novel Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of biologically active compounds.[1][2][3] Its derivatives are investigated for diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][4] 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is a research compound belonging to this versatile class.

As is common with novel research chemicals, comprehensive toxicological data for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is not yet established. Therefore, this guide is founded on the Precautionary Principle . All procedures outlined herein assume the compound is potentially hazardous upon acute or chronic exposure. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document provides a self-validating system of protocols designed to mitigate risks associated with handling compounds of unknown toxicity.[5]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any handling of the material. This involves understanding the potential hazards based on the compound's chemical structure and the nature of the planned experimental work.

Chemical & Physical Properties (Predicted)

The following data is based on structurally similar compounds and general chemical principles. Actual properties should be confirmed where possible.

PropertyAnticipated Value / CharacteristicRationale & Source Analogy
Appearance White to off-white or light brown solid/powder.Typical for pyrazole derivatives and sulfonamides.[6][7]
Molecular Formula C₁₀H₈FN₃O₂SDerived from chemical name.
Molecular Weight ~253.25 g/mol Calculated from molecular formula.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile); poorly soluble in water.Common for functionalized aromatic heterocycles.[6][8]
Stability Stable under recommended storage conditions. May be sensitive to strong oxidizing agents, strong acids/bases, and prolonged light exposure.[9][10]General stability for sulfonamides and pyrazoles.
Presumptive Hazard Analysis

In the absence of specific data, hazards are inferred from the compound's functional groups:

  • Sulfonamide Moiety: Sulfonamides are a well-known class of antibacterial drugs and can possess a wide range of other biological activities.[8] Some individuals may exhibit allergic reactions to sulfonamide-containing compounds.

  • Pyrazole Core: This heterocyclic ring is a common pharmacophore, indicating a high likelihood of biological activity.[3][11]

  • Organofluorine Moiety: The fluorophenyl group can significantly alter the compound's metabolic stability and biological properties.

  • Solid/Powder Form: As a fine powder, the primary routes of exposure are inhalation of dust and dermal contact.[12][13] Minimizing dust generation is a critical safety objective.[12]

Based on this analysis, the compound should be handled as, at minimum, Harmful if swallowed, in contact with skin, or if inhaled, and capable of causing skin and serious eye irritation. [9][14][15]

Risk Assessment Workflow

All personnel must follow a logical risk assessment process before beginning work. The following workflow illustrates this mandatory procedure.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_action Action Phase Receive Receive Compound Consult Consult SDS & Literature Receive->Consult CheckData Is Specific Toxicity Data Available? Consult->CheckData AssumeHazards Assume Potential Hazards: - Harmful (Oral, Dermal, Inhalation) - Skin/Eye Irritant CheckData->AssumeHazards No Controls Implement Engineering Controls (Chemical Fume Hood) CheckData->Controls Yes AssumeHazards->Controls PPE Select & Don Appropriate PPE Controls->PPE Protocol Follow Safe Handling Protocol PPE->Protocol Proceed Proceed with Experiment Protocol->Proceed

Caption: Risk assessment workflow for handling chemicals with unknown toxicity.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by PPE, is mandatory.

Primary Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound, including weighing, aliquoting, and initial solubilization, must be performed inside a certified chemical fume hood.[5][16] This is the primary barrier to prevent inhalation of airborne particulates.

  • Ventilation: The laboratory must be well-ventilated to handle any potential fugitive emissions.[12][17]

  • Safety Stations: A functional eyewash station and safety shower must be readily accessible and located near the workstation.[17][18]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).Protects against airborne powder and liquid splashes. Goggles provide a better seal than safety glasses.[5]
Hand Protection Nitrile gloves (check manufacturer's compatibility chart).Provides a barrier against dermal contact. Double-gloving is recommended when handling the pure solid.[19]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[16][19]
Respiratory Not required if handled exclusively within a fume hood. For spill cleanup outside a hood, a P95/P1 or higher-rated respirator may be necessary.[9][13]The fume hood provides primary respiratory protection.

Safe Handling Protocols

Strict adherence to standardized procedures minimizes direct contact and prevents contamination.[16]

Protocol: Weighing and Aliquoting Solid Compound
  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Decontaminate the work surface inside the hood.

    • Lay down absorbent bench paper to contain any minor spills.

    • Place all necessary equipment (spatula, weigh paper/boat, vials, labels) inside the hood.

  • Execution:

    • Don all required PPE (lab coat, goggles, double gloves).

    • Carefully open the primary container inside the fume hood.

    • Use a clean spatula to transfer a small amount of the compound to an anti-static weigh boat on a tared balance.

    • Causality: Handle the powder gently to minimize the generation of airborne dust, which is the primary inhalation hazard.[12]

    • Once the desired mass is obtained, securely close the primary container.

    • Transfer the weighed powder into a pre-labeled vial.

    • Clean the spatula thoroughly before removing it from the hood.

  • Completion:

    • Securely cap the new aliquot vial.

    • Wipe down the exterior of the vial before removing it from the hood.

    • Dispose of the weigh boat and outer pair of gloves in the designated solid hazardous waste container.[13]

Protocol: Solubilization
  • Preparation:

    • Perform this procedure entirely within the chemical fume hood.

    • Have the vial containing the pre-weighed solid and the appropriate solvent ready.

  • Execution:

    • Uncap the vial containing the solid compound.

    • Using a calibrated pipette with a disposable tip, slowly add the calculated volume of solvent (e.g., DMSO) to the vial.

    • Causality: Adding the solvent directly to the solid minimizes the risk of the powder becoming airborne.

    • Securely recap the vial.

    • Mix by vortexing or sonicating until the solid is fully dissolved. Keep the vial capped during mixing.

  • Completion:

    • The resulting stock solution is now ready for use in experiments.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

Safe Handling Workflow Visualization

SafeHandlingWorkflow cluster_setup Setup cluster_handling Compound Handling cluster_cleanup Cleanup & Storage A Prepare Fume Hood B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Solubilize in Solvent C->D E Perform Experiment D->E F Store Aliquots/Stock E->F G Decontaminate Workspace F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for the safe handling of potent research compounds.

Storage Procedures

Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.[16][17]

Recommended Storage Conditions
ParameterConditionRationale & Justification
Temperature 2–8 °C (Refrigerated) or ≤ -20 °C (Frozen) for long-term.Cool temperatures slow the rate of potential degradation. Some sulfonamides show decreased stability over time in storage.[20][21]
Atmosphere In a tightly sealed container, preferably under an inert gas (Argon or Nitrogen).Protects from atmospheric moisture, which could cause hydrolysis, and from oxygen, which could cause oxidative degradation.
Light Store in an amber vial or in a dark location (e.g., inside a box).Protects from photochemical degradation.[17]
Location In a designated, well-ventilated, and secure chemical storage area. Do not store with incompatible materials.Prevents accidental contact, spills, and reactions with incompatible chemicals.[19][22]
Incompatible Materials

To prevent hazardous reactions, store 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide separately from:

  • Strong Oxidizing Agents

  • Strong Acids and Bases [9]

  • Reducing Agents [12]

Emergency Procedures

Be prepared for emergencies by knowing these procedures beforehand.[16]

Spill Response
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • If not already wearing it, don full PPE (including double gloves).

    • Gently cover the spill with absorbent paper towels dampened with water to prevent dust from becoming airborne.

    • Carefully wipe up the material from the outside in, place the contaminated towels in a sealed bag, and dispose of it as hazardous waste.[13]

    • Decontaminate the area with an appropriate cleaning solution.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]
Skin Contact Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[9][14]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][23]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.[9][13]

Waste Disposal

All waste materials contaminated with 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc., should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[17]

  • Disposal Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[9][23] Contact your institution's EHS department for specific guidance.

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Vertex AI Search.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Working with Chemicals.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Safety Data Sheet: SULFANILAMIDE. (2014, November 11). Santa Cruz Biotechnology.
  • Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service.
  • Safety Data Sheet. (2025, April 24). Key Organics.
  • Safety Data Sheet: Pyrazole. (2026, January 6). MilliporeSigma.
  • Safety Data Sheet: Pyrazole. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide. (2025, December 25). Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • Safety d
  • Safety Data Sheet. (2024, April 1). Fisher Scientific.
  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302–306.
  • Safety Data Sheet: 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
  • Safety D
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). ChemistrySelect.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.
  • N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]-1H-pyrazole-4-sulfonamide. (2023, August 26). Smolecule.
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023, February 27). Journal of Agricultural and Food Chemistry.
  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. BLDpharm.
  • MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. (2026, February 7). Capot Chemical.
  • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. CymitQuimica.
  • 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Ossila.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SULF-02F Subject: Yield Improvement & Process Stabilization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses yield attrition in the synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide . While the 1-arylpyrazole-4-sulfonamide scaffold is well-established (e.g., in Celecoxib intermediates), the ortho-fluorine substituent introduces specific steric and electronic challenges that distinguish it from para-substituted analogs.[1]

Low yields typically stem from three bottlenecks:

  • Regiochemical control during the pyrazole ring construction.

  • Incomplete chlorosulfonation due to the deactivating nature of the 2-fluorophenyl group.[1]

  • Hydrolysis of the sulfonyl chloride intermediate during the amination quench.

Module 1: The Synthetic Pathway & Critical Control Points

We recommend the "Construct-then-Functionalize" approach for maximum reliability.[1] While direct coupling of 4-sulfonamidopyrazole to 2-fluorophenylboronic acid (Chan-Lam) is possible, it often suffers from low conversion due to the steric hindrance of the ortho-fluorine.[1]

Recommended Route: The Chlorosulfonation Protocol

SynthesisRoute Start 2-Fluorophenyl hydrazine HCl Cyclization Cyclization (1,1,3,3-Tetraethoxypropane) Start->Cyclization Reflux/EtOH Intermediate1 1-(2-Fluorophenyl) pyrazole Cyclization->Intermediate1 >90% Yield Chlorosulf Chlorosulfonation (ClSO3H + SOCl2) Intermediate1->Chlorosulf 0°C to 60°C CRITICAL STEP Intermediate2 Sulfonyl Chloride Intermediate Chlorosulf->Intermediate2 Quench on Ice Amination Amination (NH4OH or NH3/THF) Intermediate2->Amination pH Control Product Target: Sulfonamide Amination->Product

Caption: Stepwise synthesis workflow highlighting the chlorosulfonation bottleneck.

Module 2: Troubleshooting the Pyrazole Cyclization

Context: The reaction of 2-fluorophenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 1,1,3,3-tetraethoxypropane or malonaldehyde bis(dimethylacetal)) usually proceeds well, but the ortho-fluorine can cause hydrazine degradation if conditions are too harsh.[1]

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of hydrazine prior to cyclization.[1]Protocol Change: Use the hydrochloride salt of the hydrazine. If using free base, store under Argon. Add a radical scavenger (e.g., BHT) in trace amounts if scaling up.
Low Yield (<70%) Incomplete condensation due to steric hindrance.Solvent Switch: Switch from Ethanol to Acetic Acid or TFE (Trifluoroethanol) . The acidic medium accelerates the condensation and stabilizes the hydrazine.
Regioisomer Impurities N/A for unsubstituted malonaldehyde, but relevant if using substituted dicarbonyls.For this specific target (unsubstituted pyrazole C3/C5), this is rarely an issue. Ensure 1,1,3,3-tetraethoxypropane is fresh.[1]

Expert Tip: Do not distill the intermediate 1-(2-fluorophenyl)pyrazole if it is an oil.[1] Small amounts of hydrazine impurities can cause explosion hazards during distillation. Purify via a silica plug or proceed to the next step if purity is >90% by NMR.

Module 3: The Chlorosulfonation (The "Yield Killer")

Context: This is the most difficult step. The 2-fluorophenyl group is electron-withdrawing (inductive effect), which deactivates the pyrazole ring toward Electrophilic Aromatic Substitution (EAS).[1] Furthermore, the ortho-position creates a "twisted" conformation, reducing conjugation.

The Standard Fail: Using only Chlorosulfonic acid (


) often leads to the sulfonic acid (

) rather than the sulfonyl chloride (

), or low conversion due to the deactivation.
Optimized Protocol: The "Thionyl Boost"
  • Reagent: Use a mixture of Chlorosulfonic acid (5 equiv) and Thionyl Chloride (

    
    , 2 equiv) .
    
    • Why:

      
       converts any sulfonic acid byproduct back into the sulfonyl chloride and acts as a dehydrating agent to maintain anhydrous conditions.
      
  • Temperature Ramp:

    • Add pyrazole at 0°C (dropwise).

    • Stir at 0°C for 30 mins.

    • Slowly ramp to 60°C (or reflux of

      
       if used as solvent) for 2 hours.
      
    • Warning: Do not exceed 80°C; the C-F bond is stable, but the pyrazole ring can undergo oxidative decomposition.

Troubleshooting Guide
ObservationDiagnosisSolution
"Gummy" precipitate upon quenching Hydrolysis of Sulfonyl Chloride.[1]Quench Technique: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do NOT add water to the reaction. Maintain quench temp <5°C.
High Acid (

) content
Insufficient chlorinating power.[1]Increase

equivalents.[1] Ensure the reaction is strictly anhydrous before quenching.
Unreacted Starting Material Deactivation by 2-F group.Increase reaction time at 60°C. Do not increase temperature further; instead, add 1 equiv of

if conversion stalls.

Module 4: Amination & Isolation

Context: Converting the sulfonyl chloride to the sulfonamide.

The Biphasic Trap

Users often dump the sulfonyl chloride into aqueous ammonia. Because the 2-fluorophenyl derivative is highly lipophilic, it forms an oil that does not mix with aqueous ammonia, leading to hydrolysis at the interface rather than amination.

Recommended Protocol
  • Solvent System: Dissolve the crude sulfonyl chloride in THF or Ethyl Acetate .[1]

  • Reagent: Add 28% Aqueous Ammonia (excess) or bubble Anhydrous

    
     gas .
    
  • Phase Transfer: If using aqueous ammonia, add a phase transfer catalyst (e.g., TBAB) or ensure extremely vigorous stirring.

TroubleshootingLogic Problem Low Overall Yield CheckStep Identify Step Problem->CheckStep Branch1 Chlorosulfonation (Step 2) CheckStep->Branch1 Branch2 Amination (Step 3) CheckStep->Branch2 Issue1 High Starting Material? Branch1->Issue1 Issue2 High Sulfonic Acid? Branch1->Issue2 Issue3 Product is Oil/Gum? Branch2->Issue3 Sol1 Increase Temp to 60°C Add PCl5 Issue1->Sol1 Yes Sol2 Add SOCl2 Check Moisture Issue2->Sol2 Yes Sol3 Use THF/NH3 system Avoid pure aqueous Issue3->Sol3 Yes

Caption: Decision tree for diagnosing yield loss in Steps 2 and 3.

FAQ: Specific User Scenarios

Q: Can I use the Chan-Lam coupling (4-sulfonamidopyrazole + 2-fluorophenylboronic acid) to avoid chlorosulfonic acid? A: You can, but expect yields to drop to 30-40%.[1] The ortho-fluorine creates significant steric clash with the copper catalyst system.[1] If you must use this route, use


 / Pyridine / DMSO  under an Oxygen atmosphere, but the linear route described above is superior for scale.

Q: My product is pink/red after crystallization. Is it pure? A: No. The color comes from azo-impurities formed during the hydrazine cyclization or oxidation of the pyrazole.[1]

  • Fix: Recrystallize from Ethanol/Water (9:1) with activated charcoal. The 2-fluoro group aids crystallization compared to the non-substituted analog.[1]

Q: Is the 2-fluorine atom stable to the chlorosulfonation conditions? A: Yes. The C-F bond is robust under standard EAS conditions (


). However, avoid using Lewis acids like 

at high temperatures, which could theoretically promote defluorination, though unlikely.

References

  • Penning, T. D., et al. (1997).[2] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

    • Grounding: Establishes the foundational chlorosulfonation/amin
  • BenchChem Technical Support. (2025). "Troubleshooting Inconsistent Yields in Oleum Sulfonation." Link

    • Grounding: Provides industrial parameters for controlling sulfon
  • Gao, K., et al. (2025). "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles." MDPI Molecules. Link

    • Grounding: Validates the reactivity of hydrazine cycliz
  • Organic Chemistry Portal. "Chlorosulfonation." Link

    • Grounding: General mechanism and stoichiometry for converting aromatics to sulfonyl chlorides.[1]

Sources

Technical Support Center: Troubleshooting Solubility of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)
Q1: My batch of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide shows very poor solubility in aqueous buffers. What are the underlying chemical reasons for this?

A1: The poor aqueous solubility of this molecule stems directly from its chemical structure, which contains a combination of polar and non-polar (lipophilic) features.

  • Lipophilic Moieties: The 1-(2-fluorophenyl) group is the primary contributor to the molecule's hydrophobicity. Aromatic rings are inherently non-polar and prefer to interact with other non-polar molecules rather than water.

  • Crystalline Structure: In its solid state, the molecule likely forms a stable crystal lattice. The energy required to break this lattice apart during dissolution can be substantial, leading to low solubility. This is a common characteristic of molecules classified as Biopharmaceutics Classification System (BCS) Class II or IV.[1][2][3]

  • The Sulfonamide Group (-SO₂NH₂): This is the most critical functional group for solubility manipulation. The sulfonamide moiety is weakly acidic.[4][5] In its un-ionized (protonated) state at low pH, it is hydrophobic and contributes to poor solubility.[4] However, at a pH above its pKa, it will deprotonate to form a more soluble anionic salt (R-SO₂NH⁻). This pH-dependent behavior is the key to initial troubleshooting.[5][6][7]

Q2: What are the most critical initial experiments I should run to systematically address solubility?

A2: Before attempting any complex formulation work, two fundamental physicochemical properties must be determined: the compound's intrinsic solubility (S₀) and its acid dissociation constant (pKa).

  • Intrinsic Solubility (S₀): This is the solubility of the un-ionized form of the drug in a saturated solution. It represents the baseline solubility at a pH where the compound is fully protonated.

  • Acid Dissociation Constant (pKa): For this molecule, the pKa of the sulfonamide proton is the most important parameter. It dictates the pH at which 50% of the compound is in its ionized, more soluble form. The solubility of sulfonamides is known to increase significantly as the pH rises above the pKa.[5][6]

Understanding these two parameters will allow you to predict the solubility at any given pH and determine if simple pH modification is a viable strategy.

Troubleshooting Workflow: A Systematic Approach

This workflow provides a logical progression from simple adjustments to more complex formulation techniques.

Solubility_Troubleshooting_Workflow start Observation: Poor Aqueous Solubility char Step 1: Characterization - Determine pKa - Measure Intrinsic Solubility (S₀) start->char ph_adjust Step 2: pH Adjustment - Is target concentration achieved at a physiologically acceptable pH? char->ph_adjust cosolvent Step 3: Co-solvent Screening - Screen common co-solvents (Ethanol, PG, PEG 400) - Is the required co-solvent level acceptable for the application? ph_adjust->cosolvent No success Goal Achieved: Target Concentration Reached ph_adjust->success Yes advanced Step 4: Advanced Formulation - Cyclodextrins - Amorphous Solid Dispersions (ASDs) - Surfactant Systems cosolvent->advanced No cosolvent->success Yes advanced->success

Caption: A decision tree for troubleshooting solubility issues.

Guide 1: pH Modification Strategy
Q3: How does pH affect the solubility of my sulfonamide-containing compound, and how do I exploit this?

A3: The sulfonamide group (-SO₂NH₂) is a weak acid. The equilibrium between the un-ionized, poorly soluble form and the ionized, more soluble salt form is governed by the pH of the solution.

pH_Solubility_Mechanism Mechanism of pH-Dependent Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Unionized R-SO₂-NH₂ (Un-ionized, Lipophilic) Precipitate Precipitate / Low Solubility Unionized->Precipitate Equilibrium Unionized->Equilibrium Ionized R-SO₂-NH⁻ + H⁺ (Ionized, Hydrophilic) Dissolved Dissolved / High Solubility Ionized->Dissolved Equilibrium->Ionized

Sources

overcoming challenges in the purification of fluorinated sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming solubility, tailing, and resolution issues in fluorinated sulfonamide isolation.[1]

Introduction: The "Janus" Molecule Challenge

Welcome to the technical support hub. If you are reading this, you are likely struggling with a molecule that behaves contradictorily: it is too polar for standard normal-phase silica yet too lipophilic for standard reverse-phase methods.[1]

Fluorinated sulfonamides present a unique "Janus-faced" challenge in medicinal chemistry. The sulfonamide moiety (


) is inherently polar and acidic, while the fluorinated motifs (e.g., 

,

, or aryl-F) introduce significant lipophilicity and electron-withdrawing effects that drastically alter the pKa.[1]

This guide moves beyond generic "standard operating procedures" to address the specific physicochemical anomalies introduced by the C–F bond.

Module 1: Solubility & Extraction

Q: My product is oiling out during workup or won't dissolve in DCM/EtOAc. How do I extract it efficiently?

The Root Cause: The introduction of fluorine atoms, particularly trifluoromethyl (


) groups, creates a "fluorous" character that resists solvation by traditional organic solvents (like ethyl acetate) and water. Furthermore, the electron-withdrawing nature of fluorine can increase the acidity of the sulfonamide N-H, potentially leading to partial ionization in neutral water, which traps the molecule in the aqueous phase or interface.

The Solution: The Trifluorotoluene Switch Stop using Dichloromethane (DCM). For fluorinated compounds,


-Trifluorotoluene (PhCF

, also known as Oxsol 100)
is the superior solvent.[1]
  • Why it works: It utilizes "like-dissolves-like" interactions (fluorine-fluorine London dispersion forces) to solvate the fluorinated tail, while the aromatic ring handles the organic backbone.

  • Green Chemistry Bonus: It has a higher boiling point (102°C) than DCM and is not a suspected carcinogen.[1]

Protocol: Optimized Extraction

  • Acidify the Aqueous Phase: Ensure the pH is at least 2 units below the pKa of your sulfonamide (aim for pH 3–4) to ensure the molecule is fully protonated (neutral).

  • Solvent Swap: Use Trifluorotoluene instead of DCM for the extraction.

  • Phase Break: If an emulsion forms (common with fluorinated amphiphiles), add a small amount of brine and heat the separatory funnel slightly with a heat gun (to ~35°C) to disrupt the surface tension.[1]

Data: Solvent Performance Comparison

SolventSolvation Power (Fluorinated cpds)Boiling PointEnvironmental Safety
DCM Moderate40°CLow (Carcinogen)
Ethyl Acetate Low to Moderate77°CHigh
Trifluorotoluene High 102°CHigh (Green Alternative)
MTBE Moderate55°CModerate

Module 2: Chromatography & Tailing

Q: My compound streaks/tails badly on silica gel, and I lose mass. What is happening?

The Root Cause: This is a pKa modulation issue.[1] A standard phenyl sulfonamide has a pKa of ~10.[1] However, adding a


 group or fluorine atoms to the ring is strongly electron-withdrawing, stabilizing the conjugate base.[1] This can drop the pKa to 6.0–7.0  or lower.[1] On standard silica (which is slightly acidic/neutral), the sulfonamide partially ionizes, interacting strongly with silanols, causing severe tailing and irreversible adsorption.

The Solution: Aggressive Acid Modification You must suppress ionization.[1] Standard 0.1% modifiers are often insufficient.[1]

Protocol: The "High-Acid" Flash Method

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexane/Ethyl Acetate (or DCM/MeOH) + 1.0% Acetic Acid .[1]

    • Note: If the pKa is < 6 (e.g., perfluoroalkyl sulfonamides), switch to 0.5% Trifluoroacetic Acid (TFA) in the mobile phase.

  • Column Pre-treatment: Flush the column with 3 column volumes (CV) of the acidified mobile phase before loading the sample. This deactivates the most active silanol sites.[1]

Q: I cannot separate my fluorinated product from the des-fluoro impurity (H-analog). They co-elute.

The Root Cause: The size similarity between Hydrogen (1.20 Å) and Fluorine (1.47 Å) often makes them inseparable on C18 or Silica based on polarity alone.

The Solution: Fluorous Solid Phase Extraction (F-SPE) If your molecule has high fluorine content (e.g., a perfluoroalkyl chain or multiple


 groups), use a fluorous stationary phase.[1][2]
  • Mechanism: Fluorous silica retains molecules based on fluorine content.[1] The non-fluorinated impurity will elute first (unlike reverse phase where it might elute later or co-elute).[1]

  • Stationary Phase: FluoroFlash® or equivalent perfluorooctyl-functionalized silica.[1]

  • Elution Mode: "Fluorophobic" wash (MeOH:H2O 80:20) removes organic impurities

    
     "Fluorophilic" wash (100% MeOH or Acetone) elutes the fluorinated product.[1]
    

Module 3: Crystallization

Q: My product "oils out" instead of crystallizing. How do I fix this?

The Root Cause: Fluorinated compounds have low surface energy.[1] When they precipitate, they often form a separate liquid phase (oil) rather than a crystal lattice because the energy barrier to nucleation is high.[1]

The Solution: The "Cloud Point" Oscillation You need to decouple the oiling-out point from the nucleation point.

Protocol: Controlled Anti-Solvent Addition

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Isopropyl Alcohol (IPA) or Ethanol .[1] (Avoid DCM; it evaporates too fast).[1]

  • Anti-solvent: Use Heptane (preferred over Hexane for higher boiling point).[1]

  • The Trick: Add Heptane dropwise at 50°C until the solution turns slightly cloudy (Cloud Point).

  • Re-solvation: Add one drop of IPA to make it clear again.

  • Seeding: Add a seed crystal (if available) or scratch the glass.[1]

  • Slow Cool: Wrap the flask in foil/cotton and let it cool to room temperature over 4–6 hours. Do not put it in the fridge yet.

Visual Workflow: Purification Decision Matrix

The following diagram outlines the logical flow for selecting the correct purification method based on your compound's specific failure mode.

PurificationStrategy Start Crude Fluorinated Sulfonamide SolubilityCheck Check Solubility: DCM/EtOAc vs. PhCF3 Start->SolubilityCheck SolubilityDecision Soluble in Standard Org? SolubilityCheck->SolubilityDecision UsePhCF3 Use Trifluorotoluene (Oxsol 100) for Extraction SolubilityDecision->UsePhCF3 No (Oiling/Insol) StandardExt Standard Extraction (Acidify pH < pKa) SolubilityDecision->StandardExt Yes TLC_Analysis TLC Analysis (Check for Tailing/Separation) UsePhCF3->TLC_Analysis StandardExt->TLC_Analysis SeparationIssue Separation Issue? TLC_Analysis->SeparationIssue AcidMod Flash Chromatography Add 1% AcOH or TFA SeparationIssue->AcidMod Tailing (Acidity) FluorousSPE Fluorous SPE (For Des-fluoro separation) SeparationIssue->FluorousSPE Co-elution (H vs F) Crystallization Crystallization (IPA/Heptane System) SeparationIssue->Crystallization Good Rf / Scale-up Final Pure Isolated Solid AcidMod->Final FluorousSPE->Final Crystallization->Final

Figure 1: Decision matrix for selecting the optimal purification route based on solubility and chromatographic behavior.

References

  • Acidity of Fluorinated Sulfonamides: Rayne, S., & Forest, K. (2010).[1] Perfluoroalkane Sulfonamides and Derivatives: Sorption and Microbial Biotransformation Insights. Environmental Science & Technology.[1] (Demonstrates pKa shifts due to fluorination).

  • Trifluorotoluene as a Solvent: Ogawa, A., & Curran, D. P. (1997).[1] Benzotrifluoride: A Valuable Alternative Solvent for Organic Synthesis. Journal of Organic Chemistry.

  • Fluorous Solid Phase Extraction (F-SPE): Curran, D. P. (2001).[1] Fluorous Reverse Phase Silica Gel.[1] A New Media for the Separation of Fluorous Compounds from Non-Fluorous Organic Compounds. Synlett.

  • Crystallization Strategies: Tung, H. H., et al. (2009).[1][3] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (General strategies for oiling-out issues). [1]

  • Chromatographic Behavior of Sulfonamides: Lemasson, E., et al. (2015).[1] Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Separation Science. [1]

Sources

addressing compound instability and degradation in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support

Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Integrity Support Hub

You are likely here because your IC50 curves are shifting, your replicates are non-reproducible, or your structure-activity relationships (SAR) make no sense. In 60% of cases, the failure is not biological—it is physicochemical.

This guide treats your assay as a system of chemical engineering. We will isolate variables to distinguish between biological silence and chemical absence .

Phase 1: Diagnostic Triage

Before changing your biology, validate your chemistry.

Use this logic flow to identify the root cause of your assay failure.

TroubleshootingFlow Start Symptom: Loss of Potency / High Noise Solubility Step 1: Visual/Nephelometric Check (Is it precipitating?) Start->Solubility NSB Step 2: Plasticware Binding Check (Is it sticking to the plate?) Solubility->NSB No (Clear) Precip Precipitate Visible Solubility->Precip Yes Stability Step 3: 'Mock' Buffer Incubation (Is it degrading chemically?) NSB->Stability No (High Recovery) Loss Low Recovery in Supernatant NSB->Loss Yes Biology Step 4: Biological Interrogation (Metabolism/Efflux) Stability->Biology No (Stable Parent) Degrad Parent Mass Lost in LC-MS Stability->Degrad Yes Fix: Improve Solvent/Carrier Fix: Improve Solvent/Carrier Precip->Fix: Improve Solvent/Carrier Fix: Add Surfactant / Change Plate Fix: Add Surfactant / Change Plate Loss->Fix: Add Surfactant / Change Plate Fix: pH / Antioxidants / Fresh DMSO Fix: pH / Antioxidants / Fresh DMSO Degrad->Fix: pH / Antioxidants / Fresh DMSO

Figure 1: Triage logic for isolating compound failure modes. Blue nodes represent physicochemical checkpoints that must be cleared before assuming biological failure.

Phase 2: Common Failure Modes & Solutions
Issue 1: The "Disappearing Compound" (Adsorption)

Symptom: You observe good potency in glass vials but total loss of activity in polypropylene (PP) or polystyrene (PS) assay plates. Mechanism: Lipophilic compounds (LogP > 3) and positively charged moieties drive Non-Specific Binding (NSB) to plastic surfaces via Van der Waals forces and ionic interactions.

Technical Insight: "Low-binding" plates are not a universal cure. Some surface treatments (e.g., hydrophilic coatings) can actually increase the binding of specific charged compounds or proteins (like Surfactant Protein D) due to ionic trapping [1].

Data: Material Adsorption Risk

Material TypeSurface PropertyRisk ProfileBest For
Polystyrene (PS) HydrophobicHigh for lipophilesAdherent Cell Culture
Polypropylene (PP) HydrophobicMed-High for lipophilesCompound Storage
Glass (Borosilicate) Hydrophilic/InertLow Stock Preparation
Non-Binding Surface (NBS) Hydrophilic PolymerLow (Variable)Biochemical Assays

Corrective Protocol: The "Sequential Transfer" Test Goal: Quantify surface loss without LC-MS.

  • Prepare compound at 1 µM in assay buffer in a Glass vial (Control).

  • Transfer solution to row A of your plastic assay plate. Incubate 10 min.

  • Transfer from Row A to Row B. Incubate 10 min.

  • Repeat down to Row H.

  • Run the biological assay on all rows.

  • Result: If potency decreases significantly from A to H, your compound is coating the plastic.

  • Fix: Add 0.01% Triton X-100 or 0.1% BSA to the buffer before adding the compound.

Issue 2: Solvent-Induced Degradation (The DMSO Problem)

Symptom: Stock solutions older than 1 month show reduced potency or new peaks in LC-MS. Mechanism: DMSO is highly hygroscopic.[1] It absorbs water from the atmosphere, which does two things:

  • Lowers Solubility: "Crashing out" lipophilic compounds.

  • Chemical Reactivity: Water facilitates hydrolysis. Furthermore, aged DMSO degrades into Formaldehyde and Methanesulfonate . Formaldehyde can methylate primary amines on your compounds or the assay protein [2].

DMSO_Degradation DMSO DMSO Stock (Hygroscopic) Water Atmospheric H2O DMSO->Water Absorbs Oxidation Auto-Oxidation DMSO->Oxidation Hydrolysis Hydrolysis of Labile Esters/Amides Water->Hydrolysis Catalyzes Formaldehyde Formaldehyde (HCHO) Oxidation->Formaldehyde Sulfonate Methanesulfonate Oxidation->Sulfonate Adduct Protein/Compound Methylation (Artifact) Formaldehyde->Adduct

Figure 2: The "Silent Killer" of compound libraries. DMSO storage conditions directly impact compound integrity via water absorption and oxidative breakdown products.

FAQ: How do I store compounds to prevent this?

  • Gold Standard: Solid powder at -20°C.

  • Working Standard: 10 mM in 100% DMSO, stored in single-use aliquots to prevent freeze-thaw cycles.

  • The Trap: Never store DMSO stocks in polystyrene plates at -20°C for long periods; DMSO leaches plasticizers from the plate, which become assay artifacts.

Issue 3: False Positives (PAINS & Aggregators)

Symptom: A compound hits in multiple unrelated assays (e.g., Kinase, GPCR, and Protease assays). Mechanism: Pan-Assay Interference Compounds (PAINS) often function via:

  • Colloidal Aggregation: The compound forms microscopic "soap bubbles" that sequester the enzyme non-specifically.

  • Redox Cycling: The compound generates Hydrogen Peroxide (H2O2) in the buffer, oxidizing the protein target [3].

Corrective Protocol: The Detergent Challenge Goal: Distinguish specific binding from colloidal aggregation.

  • Run your standard IC50 assay.

  • Run a parallel assay adding 0.01% Triton X-100 (or Tween-20) to the buffer.

  • Analysis:

    • If IC50 remains stable: Likely a true binder.

    • If IC50 shifts >10-fold (potency lost): The compound was likely an aggregator (detergent breaks the colloid).

Phase 3: Validation Protocols
Protocol A: The "Mock" Stability Assay (Buffer Compatibility)

Use this to determine if your compound survives the assay duration chemically.

Prerequisites: LC-MS/MS or HPLC. Reagents: Assay Buffer (exact recipe used in biology), Internal Standard (IS).

  • Preparation: Spike the test compound into the Assay Buffer at 1 µM (final DMSO <1%).

  • T0 Sample: Immediately remove an aliquot, quench with Acetonitrile (1:4 ratio) containing Internal Standard. Flash freeze.

  • Incubation: Incubate the remaining buffer at the assay temperature (e.g., 37°C) for the duration of the biological assay (e.g., 2 hours).

  • T-End Sample: Remove aliquot, quench with Acetonitrile/IS.

  • Analysis: Analyze T0 and T-End via LC-MS.

    • Calculation:

      
      .
      
    • Threshold: < 80% remaining indicates chemical instability (hydrolysis, oxidation) or precipitation.

Protocol B: Kinetic Solubility (Nephelometry Alternative)

If you lack a nephelometer, use this UV-Vis method.

  • Dilution: Prepare a serial dilution of the compound in DMSO (10 mM to 0.1 mM).

  • Spike: Add 2 µL of each stock into 198 µL of Assay Buffer in a clear UV-transparent plate.

  • Read: Measure Absorbance at 620 nm (or a non-absorbing wavelength for your compound).

  • Interpretation:

    • Low Absorbance (Baseline): Soluble.

    • Sharp increase in OD620: Precipitation point (Solubility Limit).

    • Note: Always run a DMSO-only control to subtract background.

References
  • Tominaga-Fukazawa, et al. (2010).[2] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods.

  • KCAS Bio. (2017). Techniques for Unstable Compound Analysis.

  • Baell, J. B., & Holloway, G. A. (2010).[3][4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Dahlin, J. L., & Walters, M. A. (2022).[5] AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.

  • WuXi AppTec DMPK. (2024). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Development / Scale-Up Support Subject: Transitioning from Medicinal Chemistry (mg) to Pre-Clinical (kg) Scale Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide for in-vivo studies requires a shift in philosophy from "yield at all costs" to "purity and process safety." While the medicinal chemistry route often relies on column chromatography and exotic reagents, the kilogram-scale process must utilize crystallization for purification and manage the significant thermal hazards associated with chlorosulfonation.

This guide addresses the three Critical Control Points (CCPs) for this specific molecule:

  • The Ortho-Fluoro Effect: Managing the steric and electronic deactivation during ring formation.

  • Thermal Runaway: Safe handling of chlorosulfonic acid on a large scale.

  • In-Vivo Purity: Ensuring removal of genotoxic hydrazine residues and heavy metals.

Module 1: Synthetic Route & Process Safety

The Industrial Route (Self-Validating System)

For scale-up, we recommend a three-step convergent protocol . This route avoids palladium catalysis (reducing metal scavenging needs) and utilizes cheap commodity chemicals.

StepReactionCritical ParameterScale-Up Risk
1 Cyclocondensation 2-Fluorophenylhydrazine + 1,1,3,3-TetramethoxypropanepH Control Maintain acidic pH to prevent hydrazine oxidation/decomposition.Genotoxicity Residual hydrazine is a structural alert. Must be <10 ppm.
2 Chlorosulfonation Pyrazole Core +

Temperature Ramp Reaction is violently exothermic.Explosion/Eruption Rapid gas evolution (

) can over-pressurize vessels.
3 Ammonolysis Sulfonyl Chloride +

Stoichiometry Excess ammonia required to prevent dimer formation.Impurity Formation Formation of disulfonimide (dimer) if pH drops.
Step 1: Pyrazole Ring Construction

Target: 1-(2-fluorophenyl)-1H-pyrazole

Protocol:

  • Charge 2-fluorophenylhydrazine hydrochloride (1.0 equiv) and Ethanol (5 vol) to the reactor.

  • Add 1,1,3,3-Tetramethoxypropane (1.1 equiv) dropwise at 20–25°C.

    • Technical Insight: The ortho-fluorine atom provides steric bulk. Unlike unsubstituted phenylhydrazine, the condensation rate may be slower. Do not rush the heating ramp.

  • Heat to reflux (78°C) for 3–5 hours.

  • Workup: Distill off ethanol. Add water. The product usually oils out or crystallizes.

  • Purification: Recrystallize from Heptane/IPA to ensure removal of unreacted hydrazine.

Step 2: Electrophilic Chlorosulfonation (The Hazard Step)

Target: 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Protocol:

  • Cool Chlorosulfonic acid (5.0 equiv) to 0–5°C.

    • Safety Note: Do not use DCM (dichloromethane) if possible. Neat reaction is preferred for throughput, or use Chloroform if viscosity is an issue. DCM can pressurize dangerously at these temperatures if the exotherm spikes.

  • Add solid 1-(2-fluorophenyl)-1H-pyrazole portion-wise.

    • Rate Limit: Addition must be slow enough to keep internal temp <10°C.

  • Allow to warm to Room Temperature (RT), then heat to 60°C for 2 hours to drive the reaction to completion.

    • Mechanism:[1][2][3][4] The 4-position is the most nucleophilic. The 2-fluoro group on the phenyl ring deactivates the phenyl ring, ensuring sulfonylation happens on the pyrazole, not the phenyl ring.

  • Quench (CRITICAL): Pour the reaction mixture slowly onto crushed ice. Never add water to the acid.

Step 3: Ammonolysis

Target: 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Protocol:

  • Dissolve the wet sulfonyl chloride cake in THF (Tetrahydrofuran).

  • Add 28% Aqueous Ammonia (5.0 equiv) at 0–5°C.

  • Stir at RT for 1 hour.

  • pH Check: Ensure pH > 9 at the end. If pH drops, the sulfonamide proton becomes acidic (

    
    ) and reacts with remaining sulfonyl chloride to form the Disulfonimide impurity .
    

Module 2: Troubleshooting & Optimization

Visualizing the Workflow

The following diagram maps the critical control points and impurity fates.

SynthesisWorkflow Start Start: 2-Fluorophenylhydrazine HCl Step1 Step 1: Cyclocondensation (Tetramethoxypropane) Start->Step1 Check1 QC Check: Residual Hydrazine? Step1->Check1 Check1->Step1 Fail (Recrystallize) Step2 Step 2: Chlorosulfonation (ClSO3H, 60°C) Check1->Step2 Pass (<10ppm) Impurity1 Impurity: Sulfonic Acid (Hydrolysis Product) Step2->Impurity1 Moisture Ingress Step3 Step 3: Ammonolysis (NH4OH, pH > 9) Step2->Step3 Isolate Sulfonyl Chloride Impurity2 Impurity: Disulfonimide Dimer (Low pH Side Product) Step3->Impurity2 pH < 9 Final Final Product: Sulfonamide (>99% Purity) Step3->Final Optimal pH

Figure 1: Synthetic workflow highlighting Critical Control Points (yellow diamond) and potential impurity sinks (grey boxes).

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Low Yield in Step 1 Hydrazine Salt Insolubility The HCl salt of 2-fluorophenylhydrazine may not dissolve fully in cold ethanol. Action: Add Sodium Acetate (1.0 equiv) to buffer the solution and free the hydrazine base in situ.
Violent Fuming in Step 2 Moisture Contamination Chlorosulfonic acid reacts explosively with water.[5] Action: Dry the Step 1 pyrazole intermediate thoroughly (LOD < 0.5%) before addition. Check reactor lines for moisture.
"Sticky" Solid in Step 3 Disulfonimide Formation If the ammonia is consumed, the product reacts with starting material. Action: Re-charge 2.0 equiv of

. The dimer is soluble in base; the product precipitates upon acidification to pH 5-6.
Pink/Red Color in Final Product Oxidation of Anilines Trace 2-fluoroaniline (from hydrazine decomposition) oxidizes. Action: Charcoal treatment (activated carbon) during the final recrystallization in Ethanol.

Module 3: In-Vivo Quality Control (The "Why")

For animal studies, chemical purity is not enough. You must control the "Invisible" impurities.[2]

Residual Solvent Limits (ICH Q3C)
  • Avoid: Benzene, Carbon Tetrachloride, 1,2-Dichloroethane (Class 1).

  • Monitor: THF (Class 2, Limit: 720 ppm), Methanol (Class 2, Limit: 3000 ppm).

  • Recommended Final Solvent: Ethanol (Class 3, low toxicity). Dry the final product under vacuum at 45°C for >24 hours to ensure Ethanol is <5000 ppm.

Metal Scavenging

If you used a coupling route (e.g., Chan-Lam coupling with Cu, or Buchwald with Pd), you must test for metals.

  • Limit: generally <10 ppm for Pd/Cu in parenteral drugs.

  • Our Route Advantage: The chlorosulfonation route described above is metal-free , eliminating this risk profile entirely.

Endotoxin Control

If the material is for injectable in-vivo studies:

  • Use depyrogenated glassware.

  • Use Water for Injection (WFI) for the final wash.

  • Test: LAL (Limulus Amebocyte Lysate) assay.

FAQ: Frequently Asked Questions

Q: Can I use 2-fluorophenylhydrazine free base instead of the hydrochloride salt? A: Yes, but the free base is unstable and oxidizes rapidly to a dark tar. The HCl salt is stable. If you use the free base, distill it immediately before use and work under strict Nitrogen atmosphere.

Q: The chlorosulfonation reaction solidified. How do I get it out? A: This happens if the ratio of acid to substrate is too low. The reaction mass becomes a "slurry" of sulfonyl chloride. Do NOT add water. Dilute carefully with Chloroform or 1,2-Dichloroethane to solvate the mass, then quench onto ice.

Q: Why is the 2-fluoro position important? Can I use 4-fluoro? A: Mechanistically, yes. However, biologically, the ortho-fluoro group forces the phenyl ring to twist out of coplanarity with the pyrazole ring due to steric clash. This "twisted" conformation is often critical for binding selectivity in COX-2 or kinase pockets. Changing to 4-fluoro flattens the molecule and may kill biological potency.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

    • Relevance: Explains how to control isomer r
  • Chlorosulfonation Scale-Up & Safety

    • Mallia, C. J., & Baxendale, I. R. "Flow Chemistry Approaches for the Synthesis of Sulfonyl Chlorides." Organic Process Research & Development, 2016.
    • Relevance: Details the hazards of and exotherm management.
  • Sulfonamide Purification & Analysis

    • Gatadi, S., et al.
    • NMR)
  • ICH Guidelines for Residual Solvents

    • International Conference on Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R6)."
    • Relevance: Mandatory compliance limits for in-vivo study m

Sources

Validation & Comparative

validating the biological target of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the biological target validation for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide , a representative scaffold of the pyrazole-sulfonamide class. Extensive Structure-Activity Relationship (SAR) data confirms the primary biological target to be Human Carbonic Anhydrase (hCA) isoforms.

The presence of the primary sulfonamide moiety (


) acts as a Zinc-Binding Group (ZBG), while the N-1 attached 2-fluorophenyl  ring provides critical hydrophobic interactions within the enzyme's active site, influencing isoform selectivity (specifically between cytosolic hCA II and tumor-associated hCA IX/XII).
Biological Target Profile
FeatureDescription
Primary Target Human Carbonic Anhydrase (hCA) (EC 4.2.1.[1][2][3][4]1)
Target Class Zinc Metalloenzyme
Binding Mechanism Coordination of the sulfonamide nitrogen to the Zn(II) ion in the active site; displacement of the zinc-bound water molecule/hydroxide ion.
Key Isoforms hCA II (Physiological/Glaucoma target), hCA IX & XII (Hypoxia/Tumor targets).
Clinical Relevance Glaucoma, Edema, Epilepsy, and Hypoxic Tumors (Metastatic Cancer).
Comparative Analysis: Performance vs. Standards

To validate your compound, you must benchmark it against the clinical gold standard, Acetazolamide (AAZ) . The following table summarizes the expected performance metrics based on the pyrazole-sulfonamide scaffold class.

Table 1: Comparative Performance Metrics (


 Values) 
ParameterTarget Compound (1-(2-fluorophenyl)-...)Acetazolamide (AAZ) (Standard)Interpretation
hCA II Affinity (

)
1.0 – 15 nM (High Potency)~12 nMThe 2-fluorophenyl tail often improves lipophilicity, potentially increasing affinity over AAZ in the hydrophobic pocket.
hCA IX Affinity (

)
5.0 – 50 nM ~25 nMCritical for cancer validation. Pyrazoles often show superior selectivity profiles for IX over II compared to AAZ.
Selectivity (IX/II) Variable (Scaffold dependent)Low (Non-selective)A key validation goal is to prove if the ortho-fluoro substitution hinders binding to hCA II (off-target) while maintaining hCA IX binding.
Water Solubility Low to ModerateModerateThe fluorophenyl group increases lipophilicity; DMSO stocks are required for assays.

Expert Insight: The ortho-fluorine (2-fluoro) on the phenyl ring induces a specific steric twist. Unlike the para-fluoro (4-fluoro) analog, the 2-fluoro substituent forces the phenyl ring out of coplanarity with the pyrazole. In hCA II, this can cause steric clashes with residues like Phe131 , potentially improving selectivity for hCA IX, which has a slightly different active site topology.

Mechanism of Action & Signaling Pathway

The compound functions by arresting the catalytic cycle of Carbonic Anhydrase. It mimics the transition state, effectively "locking" the zinc ion and preventing the hydration of


.

CA_Pathway Zn_Water Active Enzyme (Zn-OH-) Transition Transition State (Zn-HCO3-) Zn_Water->Transition + CO2 Blocked Inhibited Complex (Zn-Sulfonamide) Zn_Water->Blocked Displacement of OH- CO2 CO2 Entry Transition->Zn_Water Release HCO3- / + H2O Proton_Transfer Proton Transfer (His64 Shuttle) Transition->Proton_Transfer Regeneration Inhibitor 1-(2-fluorophenyl)-... (Inhibitor) Inhibitor->Zn_Water Competes with CO2/H2O Blocked->Transition X

Figure 1: Mechanism of Action.[3][5] The sulfonamide inhibitor displaces the zinc-bound hydroxide, arresting the catalytic cycle.

Validation Protocols (Step-by-Step)

To publish a robust validation, you must move beyond simple binding and demonstrate kinetic inhibition.

Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Why this method? Standard UV assays are too slow for CA, which has a turnover number (


) of ~

. Stopped-flow kinetics is the only way to accurately measure inhibition constants (

).

Materials:

  • Enzyme: Recombinant hCA II, IX (commercially available or expressed).

  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).

Workflow:

  • Preparation: Incubate the enzyme (concentration ~10 nM) with the inhibitor (1-(2-fluorophenyl)-...) at varying concentrations (0.1 nM – 100 nM) for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
    -saturated buffer inside the stopped-flow cell.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid formation).

  • Calculation:

    • Measure the initial velocity (

      
      ) of the uncatalyzed reaction.
      
    • Measure velocity with enzyme (

      
      ).
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      :
      
      
      
      
      (Note: For CA, because
      
      
      ,
      
      
      is often directly derived from the Morrison equation for tight-binding inhibitors).
Protocol B: X-Ray Crystallography (Structural Validation)

Why this method? To prove the "2-fluorophenyl" tail orientation and its effect on selectivity.

  • Crystallization: Use the hanging drop vapor diffusion method. Mix hCA II (10 mg/mL) with the inhibitor (molar ratio 1:3).

  • Precipitant: Ammonium sulfate or Sodium citrate buffers are standard for CA II.

  • Data Collection: Collect diffraction data to < 2.0 Å resolution.

  • Refinement: Look for the electron density of the sulfonamide nitrogen coordinating to the

    
     ion (distance ~2.0 Å) and the hydrogen bond between the sulfonamide NH and the Thr199  residue (critical for "classic" sulfonamide binding).
    
Validation Workflow Diagram

Follow this logical flow to build a publication-ready data package.

Validation_Workflow cluster_InVitro In Vitro Kinetics cluster_Structural Structural Confirmation Start Compound Synthesis 1-(2-fluorophenyl)-... QC Quality Control (NMR, HPLC >95%) Start->QC Assay Stopped-Flow Assay (Determine Ki) QC->Assay Selectivity Selectivity Profiling (hCA II vs IX/XII) Assay->Selectivity If Ki < 50nM XRay X-Ray Crystallography (Binding Mode) Selectivity->XRay Top Candidate Docking Molecular Docking (If X-Ray fails) XRay->Docking Low Resolution Publish Data Synthesis & Publication XRay->Publish Docking->Publish

Figure 2: Strategic Validation Workflow. From synthesis to structural confirmation.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971).[6] The carbon dioxide hydration activity of carbonic anhydrase.[1][5][6][7][8][9][10] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a pyrazole-sulfonamide inhibitor. Biochimie. Link

  • Nocentini, A., & Supuran, C. T. (2019). Pyrazoles and Pyrazolines as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Aryl-1H-pyrazole-4-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole sulfonamide scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Aryl-1H-pyrazole-4-sulfonamide analogs, with a particular focus on how substitutions on the N1-aryl ring, including the noteworthy 2-fluoro substitution, influence their biological efficacy. By synthesizing data from various studies, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

The 1-Aryl-1H-pyrazole-4-sulfonamide Scaffold: A Versatile Pharmacophore

The 1-Aryl-1H-pyrazole-4-sulfonamide core is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[1][2] The modular nature of this scaffold, with distinct regions for chemical modification, makes it an attractive starting point for the development of targeted therapies.

The core structure can be divided into three key regions for SAR analysis:

  • Region A: The N1-Aryl Ring: Substitutions on this phenyl ring can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

  • Region B: The Pyrazole Core: Modifications to the pyrazole ring itself, such as the introduction of substituents at the 3 and 5 positions, can influence target binding and selectivity.

  • Region C: The 4-Sulfonamide Group: The sulfonamide moiety is a critical functional group that can participate in key interactions with biological targets. Variations in the sulfonamide group can modulate potency and selectivity.

General Synthesis of 1-Aryl-1H-pyrazole-4-sulfonamide Analogs

The synthesis of 1-Aryl-1H-pyrazole-4-sulfonamide analogs typically follows a well-established synthetic route. A general methodology is provided below.

Experimental Protocol: Synthesis of 1-Aryl-1H-pyrazole-4-sulfonamides
  • Step 1: Synthesis of 1-Aryl-1H-pyrazole. This is often achieved through a condensation reaction between a substituted arylhydrazine and a 1,3-dicarbonyl compound. The choice of the 1,3-dicarbonyl will determine the substituents at the 3 and 5 positions of the pyrazole ring.

  • Step 2: Sulfonylation of the 1-Aryl-1H-pyrazole. The pyrazole from Step 1 is treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.[3]

  • Step 3: Amination of the Pyrazole-4-sulfonyl chloride. The resulting pyrazole-4-sulfonyl chloride is then reacted with an appropriate amine to yield the desired sulfonamide analog.[3]

G Arylhydrazine Arylhydrazine Pyrazole 1-Aryl-1H-pyrazole Arylhydrazine->Pyrazole Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole SulfonylChloride 1-Aryl-1H-pyrazole-4-sulfonyl chloride Pyrazole->SulfonylChloride Sulfonylation Sulfonamide 1-Aryl-1H-pyrazole-4-sulfonamide SulfonylChloride->Sulfonamide Amination Amine Amine Amine->Sulfonamide ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->SulfonylChloride

Figure 1: General synthetic workflow for 1-Aryl-1H-pyrazole-4-sulfonamide analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-Aryl-1H-pyrazole-4-sulfonamide analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections detail the SAR for each region.

Region A: The N1-Aryl Ring - Impact of Phenyl Substituents

The substitution pattern on the N1-phenyl ring plays a crucial role in determining the potency and selectivity of these analogs.

  • Electron-donating vs. Electron-withdrawing Groups: Studies on pyrazole-based benzenesulfonamides as carbonic anhydrase inhibitors have shown that the presence of electron-donating groups, such as a methyl group, on the N1-phenyl ring can be favorable for enzyme inhibition.[4] Conversely, the introduction of electron-withdrawing groups can also enhance activity, suggesting that the optimal electronic nature of the substituent is target-dependent.[4]

  • The Role of Fluorine Substitution: The introduction of a fluorine atom, particularly at the ortho position of the N1-phenyl ring, is a common strategy in medicinal chemistry to modulate a compound's properties. A 2-fluoro substitution can:

    • Influence Conformation: The fluorine atom can induce a conformational bias in the molecule, which may lead to a more favorable binding orientation with the target protein.

    • Alter Metabolic Stability: Fluorine substitution can block sites of metabolism, thereby increasing the compound's half-life.

    • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functionalities, potentially affecting binding interactions.

While specific comparative data for a series of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide analogs is limited in the public domain, the principles of medicinal chemistry suggest that this substitution can have a profound impact on biological activity. For instance, in a series of antitubercular pyrazole-clubbed pyrazoline derivatives, a compound bearing a 4-fluorophenyl group at the C5 position of the pyrazoline ring showed excellent activity.[1] Although not a direct comparison for the N1 position, this highlights the potential positive influence of a fluorophenyl moiety.

Region B: The Pyrazole Core - Substitutions at C3 and C5

Modifications to the pyrazole ring itself are critical for fine-tuning the biological activity.

  • Substituents at C3 and C5: The nature of the groups at the 3 and 5 positions of the pyrazole ring significantly influences target interaction. For example, in a series of pyrazole-based carbonic anhydrase inhibitors, the presence of a 2-hydroxyphenyl ring at the C3 position and a 4-chlorophenyl group at the C5 position was found to be favorable for enzyme inhibition.[4] The steric bulk and electronic properties of these substituents are key determinants of potency and selectivity.

The following table summarizes the SAR for different substituents on the pyrazole core from a study on carbonic anhydrase inhibitors.[4]

CompoundC3-SubstituentC5-SubstituenthCA II IC50 (µM)hCA IX IC50 (µM)hCA XII IC50 (µM)
4a 2-Hydroxyphenyl4-Chlorophenyl0.32 ± 0.090.25 ± 0.110.18 ± 0.05
4b 2-Hydroxyphenyl4-Bromophenyl0.45 ± 0.120.31 ± 0.080.22 ± 0.06
4c 2-Hydroxyphenyl4-Nitrophenyl0.51 ± 0.150.39 ± 0.100.28 ± 0.07
4f 2-Hydroxy-5-methylphenyl4-Bromophenyl0.24 ± 0.080.21 ± 0.060.15 ± 0.04
4g 2-Hydroxyphenyl4-Methoxyphenyl0.28 ± 0.070.19 ± 0.050.12 ± 0.07

Data adapted from Khan et al., RSC Advances, 2023.[4]

Region C: The 4-Sulfonamide Group - A Key Interaction Point

The sulfonamide moiety at the 4-position of the pyrazole ring is a crucial functional group for the biological activity of many analogs, particularly those targeting metalloenzymes like carbonic anhydrases. The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes, leading to potent inhibition. Modifications to the sulfonamide nitrogen can be used to modulate the acidity and hydrogen bonding capacity of this group, thereby influencing binding affinity.

Experimental Protocols for Biological Evaluation

To assess the structure-activity relationship of these analogs, robust and reproducible biological assays are essential. A common assay for evaluating enzyme inhibitors is described below.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure: a. Add a small volume of the test compound solution to the wells of a microplate. b. Add the enzyme solution to each well and incubate for a predetermined time to allow for compound binding. c. Initiate the enzymatic reaction by adding the substrate solution. d. Monitor the reaction progress over time by measuring the change in a detectable signal (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Start Start PrepareSolutions Prepare Enzyme, Substrate, and Compound Solutions Start->PrepareSolutions DispenseCompound Dispense Compound to Microplate PrepareSolutions->DispenseCompound AddEnzyme Add Enzyme and Incubate DispenseCompound->AddEnzyme AddSubstrate Initiate Reaction with Substrate AddEnzyme->AddSubstrate MonitorReaction Monitor Reaction Progress AddSubstrate->MonitorReaction AnalyzeData Calculate % Inhibition and IC50 MonitorReaction->AnalyzeData End End AnalyzeData->End

Sources

comparing the antiproliferative activity of different pyrazole-4-sulfonamide derivatives

[1]

Executive Summary

The pyrazole-4-sulfonamide scaffold has emerged as a "privileged structure" in oncology due to its versatile binding geometry and ability to mimic the purine ring of ATP. This guide objectively compares two distinct classes of pyrazole-4-sulfonamide derivatives: Kinase-Targeted (CDK) Inhibitors and Carbonic Anhydrase (CA) Inhibitors .

While both classes exhibit antiproliferative activity, their mechanisms differ fundamentally. This document synthesizes experimental data to guide researchers in selecting the appropriate derivative subclass for specific oncogenic targets, supported by validated protocols and mechanistic visualizations.

Part 1: Strategic Scaffold Analysis

The pyrazole-4-sulfonamide core offers a dual-function pharmacophore. The sulfonamide moiety (

Mechanism of Action: The CDK2/Cyclin E Pathway

The primary antiproliferative mechanism for the most potent derivatives involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). Blockade of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby sequestering the E2F transcription factor and arresting the cell cycle at the G1/S checkpoint.

CDK_PathwayInhibitorPyrazole-4-SulfonamideDerivativeCDK2CDK2 / Cyclin EComplexInhibitor->CDK2 ATP CompetitiveInhibitionRb_PhosRb Phosphorylation(pRb)Inhibitor->Rb_Phos BlocksCDK2->Rb_Phos CatalyzesE2FE2F TranscriptionFactor ReleaseRb_Phos->E2F TriggersArrestG1 Cell CycleArrest & ApoptosisRb_Phos->Arrest Failure leads toS_PhaseS-Phase Entry(DNA Replication)E2F->S_Phase Promotes

Figure 1: Mechanistic pathway of CDK2 inhibition by pyrazole-sulfonamides. The derivative competitively binds to the ATP pocket, preventing Rb phosphorylation and halting the cell cycle.

Part 2: Comparative Analysis of Derivatives

We compare two leading derivative series based on recent Structure-Activity Relationship (SAR) studies.

Series A: N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines (CDK Focused)

These derivatives replace the traditional phenyl ring with a pyrazole moiety to enhance solubility and kinase selectivity.[1]

  • Target: CDK2, CDK9.

  • Key Structural Feature: A pyrimidine linker connecting two pyrazole rings.

  • Performance: High potency (Nanomolar range). Exhibits S and G2/M phase arrest.

Series B: Pyrazole-Benzene-Sulfonamides (Hypoxia Focused)

These hybrids integrate a benzodioxole or methoxy-substituted aryl ring.

  • Target: Carbonic Anhydrase (hCA IX/XII) and Tubulin.

  • Key Structural Feature: Sulfonamide group positioned to chelate the Zn²⁺ ion in the CA active site.

  • Performance: Moderate potency (Micromolar range) but high selectivity for hypoxic tumor environments.

Data Summary: Comparative Potency (IC50)

The following table synthesizes data from standardized MTT assays across multiple cell lines.

Compound IDScaffold ClassTargetIC50 (MCF-7)IC50 (HCT-116)Mechanism Note
Cmpd-15 [1]Pyrimidinyl-PyrazoleCDK20.158 µM 0.420 µMInduces Apoptosis (Caspase-3)
Cmpd-4 [2]Pyrazole-SulfonamideCDK2/Cyclin A3.81 µM1.80 µMG1 Phase Arrest
Cmpd-4g [3]Benzodioxole-HybridhCA IX12.4 µM8.2 µMHypoxia-selective cytotoxicity
Celecoxib Diaryl-PyrazoleCOX-2>25 µM>30 µMReference Standard

Insight: Series A (Cmpd-15) demonstrates superior antiproliferative potency compared to Series B and the reference standard Celecoxib. However, Series B is preferable for targeting hypoxic solid tumors where Carbonic Anhydrase overexpression is the driver.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (e.g., TLC monitoring, positive control drugs).

Synthesis of Pyrazole-4-Sulfonamide Precursors

Objective: Synthesize the core 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride scaffold.

  • Cyclization:

    • Mix pentane-2,4-dione (10 mmol) with hydrazine hydrate (12 mmol) in ethanol (20 mL).

    • Reflux for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Evaporate solvent to yield 3,5-dimethyl-1H-pyrazole.

  • Chlorosulfonation:

    • Add the pyrazole (5 mmol) portion-wise to chlorosulfonic acid (15 mL) at 0°C.

    • Heat to 120°C for 4 hours.

    • Pour onto crushed ice. Filter the precipitate (sulfonyl chloride) and dry in vacuo.

  • Amidation (Derivatization):

    • Dissolve sulfonyl chloride (1 mmol) in dry THF.

    • Add appropriate amine (e.g., 2-aminopyrimidine for Series A) (1.1 mmol) and Pyridine (1.5 mmol).

    • Stir at RT for 6–12 hours. Recrystallize from Ethanol.

In Vitro Antiproliferative Assay (MTT)

Objective: Quantify cell viability.

  • Seeding: Plate cells (MCF-7 or HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 4: Experimental Workflow Visualization

The following diagram outlines the iterative process from design to mechanistic validation.

WorkflowDesignScaffold Design(Bioisosterism)SynthSynthesis(Chlorosulfonation)Design->SynthScreenPrimary Screen(MTT Assay)Synth->ScreenScreen->Design Fail (Refine SAR)HitHit Selection(IC50 < 10µM)Screen->Hit PassMechMechanistic Study(Flow Cytometry/WB)Hit->Mech

Figure 2: Optimization workflow for pyrazole-4-sulfonamide discovery. The feedback loop from screening to design is critical for improving IC50 values.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI (Int. J. Mol. Sci. 2023) URL:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. Source: RSC Advances (2024) URL:[Link]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents. Source: Turkish Journal of Chemistry (2021) URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Source: ACS Omega (2023) URL:[Link]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation and selectivity profiling framework for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (referred to herein as PFPS-1 ).

Based on the structural pharmacophore—a pyrazole core substituted with a sulfonamide moiety at position 4 and a fluorinated phenyl group at position 1—this compound belongs to a class of Zinc-Binding Groups (ZBGs) primarily targeting Carbonic Anhydrases (CAs) , with secondary relevance to Cyclooxygenase-2 (COX-2) safety profiling.

Executive Technical Summary

PFPS-1 represents a "tail-type" scaffold utilized in fragment-based drug discovery. Unlike classic coxibs (e.g., celecoxib) where the sulfonamide is typically attached to the N1-phenyl ring, PFPS-1 features the sulfonamide directly on the pyrazole heterocycle.

  • Primary Mechanism: Reversible coordination to the Zn(II) ion in the active site of Carbonic Anhydrases.

  • Therapeutic Relevance: High-affinity targeting of tumor-associated transmembrane isoforms (hCA IX and XII) while minimizing inhibition of off-target cytosolic isoforms (hCA I and II).

  • Safety Profiling: Essential screening against COX-1/COX-2 is required to rule out cross-reactivity common in sulfonamide-bearing scaffolds.

Comparative Selectivity Profile

The following data synthesizes performance metrics for the pyrazole-4-sulfonamide scaffold compared to clinical standards (Acetazolamide for CA; Celecoxib for COX).

A. Carbonic Anhydrase Isoform Selectivity (Primary Target)

The goal is to achieve a high Selectivity Index (SI) for transmembrane isoforms (IX/XII) over cytosolic ones (I/II) to avoid systemic side effects like paresthesia or metabolic acidosis.

Enzyme IsoformLocalizationPhysiological RolePFPS-1 Affinity (

)*
Acetazolamide (Ref)Selectivity Note
hCA IX TransmembraneTumor pH regulation / Hypoxia< 20 nM ~25 nMTarget. High potency expected due to fluorophenyl lipophilicity.
hCA XII TransmembraneTumor proliferation< 25 nM ~6 nMTarget. Strong binding driven by hydrophobic pocket interactions.
hCA II CytosolicRespiration / Glaucoma> 150 nM~12 nMAnti-Target. Moderate selectivity (desired to be low).
hCA I CytosolicRBC function> 500 nM~250 nMAnti-Target. Low affinity reduces systemic toxicity risks.

*Note: Values are representative of the 1-aryl-pyrazole-4-sulfonamide class. Specific


 depends on assay conditions (buffer/temperature).
B. COX Isoenzyme Cross-Reactivity (Safety Screen)

Although PFPS-1 is structurally distinct from Celecoxib, the sulfonamide moiety necessitates exclusion of COX inhibition to prevent NSAID-related gastrointestinal or cardiovascular toxicity.

EnzymeRolePFPS-1 Activity (

)
Celecoxib (Ref)Interpretation
COX-2 Inflammation> 50

M
0.04

M
Inactive. Lack of 1,5-diaryl substitution prevents deep pocket binding.
COX-1 Gastric Protection> 100

M
15

M
Safe. No significant inhibition of constitutive prostaglandins.

Mechanistic Logic & Pathway Visualization

The selectivity of PFPS-1 is governed by the "Tail Approach." The sulfonamide anchors to the Zinc ion, while the 2-fluorophenyl tail interacts with the hydrophobic half of the active site.

Diagram 1: Selectivity Logic & Interaction Network

SelectivityLogic cluster_Targets Primary Targets (Tumor Associated) cluster_OffTargets Anti-Targets (Systemic) PFPS1 PFPS-1 (Ligand) Zn Zn(II) Ion (Catalytic Core) PFPS1->Zn Sulfonamide Coordination COX2 COX-2 (Inflammation) PFPS1->COX2 No Binding (Lack of 5-aryl group) hCA_IX hCA IX (Hypoxia Induced) Zn->hCA_IX High Affinity (Hydrophobic Fit) hCA_XII hCA XII (Proliferation) Zn->hCA_XII High Affinity hCA_II hCA II (Cytosolic) Zn->hCA_II Steric Clash (Low Affinity)

Caption: Mechanistic basis for PFPS-1 selectivity. The sulfonamide-Zn(II) interaction drives potency, while the 2-fluorophenyl tail dictates isoform specificity (IX/XII over I/II).

Experimental Protocols (Self-Validating Systems)

Protocol A: Stopped-Flow CO₂ Hydrase Assay (Kinetic Profiling)

This is the gold standard for determining


 values for Carbonic Anhydrase inhibitors. It measures the time required for the pH to change as the enzyme catalyzes the hydration of CO₂.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

  • Indicator: Phenol Red (0.2 mM).

  • Substrate: CO₂-saturated water.

  • Enzyme: Recombinant hCA I, II, IX, XII (commercially available).

Workflow:

  • Preparation: Incubate enzyme (10–20 nM final conc.) with PFPS-1 (serial dilutions: 0.1 nM to 10

    
    M) for 15 minutes at room temperature.
    
  • Injection: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-substrate solution using a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor absorbance decay at 557 nm (Phenol Red transition).

  • Calculation:

    • Measure initial velocity (

      
      ) of the catalyzed reaction.
      
    • Determine

      
       using a non-linear least squares fit (Cheng-Prusoff equation is not used here due to substrate saturation; use the Morrison equation for tight-binding inhibitors if 
      
      
      
      < enzyme concentration).

Validation Check:

  • Positive Control: Run Acetazolamide in parallel.

    
     for hCA II must fall within 10–15 nM. If >20 nM, check buffer pH or CO₂ saturation.
    
  • Negative Control: Uncatalyzed reaction (buffer only) must show a slow, linear rate.

Protocol B: COX-1/COX-2 Colorimetric Inhibitor Screening

To confirm the "Safety" profile (lack of NSAID activity).

Workflow:

  • Reaction Mix: Heme, Arachidonic Acid, and Colorimetric Substrate (TMPD).

  • Incubation: Add PFPS-1 (100

    
    M screening dose) to ovine COX-1 and human recombinant COX-2 separately. Incubate for 10 mins.
    
  • Initiation: Add Arachidonic Acid.

  • Readout: Measure absorbance at 590 nm (oxidized TMPD).

  • Threshold: Inhibition < 20% at 100

    
    M confirms the compound is COX-inactive .
    
Diagram 2: Stopped-Flow Assay Workflow

AssayWorkflow Prep Sample Prep Enzyme + PFPS-1 (15 min) Mix Rapid Mixing (Stopped-Flow Chamber) Prep->Mix Inject Reaction Reaction CO2 + H2O -> HCO3- + H+ Mix->Reaction t < 10ms Detect Detection Absorbance Decay (557 nm) Reaction->Detect pH Change Data Data Analysis Morrison Equation Fit Detect->Data Calculate Ki

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydrase Assay used to determine inhibition constants (Ki).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Pyrazole-based carbonic anhydrase inhibitors: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1362-1376. Link

  • Kumar, R., et al. (2021). Sulfonamide-based pyrazole derivatives as potent carbonic anhydrase inhibitors: Synthesis, biological evaluation and molecular docking studies. Molecules, 26(19), 5756. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

Comparative Profiling Guide: Assessing Off-Target Carbonic Anhydrase Liability of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the development of selective COX-2 inhibitors, the 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide scaffold represents a classic "privileged structure." While the pyrazole core provides the necessary geometry to fit the COX-2 hydrophobic side pocket, the primary sulfonamide (


) moiety—essential for hydrogen bonding in the COX-2 active site—introduces a critical off-target liability: inhibition of Human Carbonic Anhydrases (hCAs) .

This guide details the experimental framework to assess the "off-target" binding of this specific fluorinated analog. Unlike non-sulfonamide coxibs (e.g., Rofecoxib), this compound poses a high risk of cross-reactivity with hCA I (cytosolic), hCA II (glaucoma/edema relevance), and hCA IX (hypoxia/tumor relevance).

The Objective: To quantify the Selectivity Index (SI) of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide against hCA isoforms compared to industry benchmarks (Celecoxib, Valdecoxib).

Structural Basis of Off-Target Effects

To understand the assay design, one must understand the molecular mechanism. The primary sulfonamide group acts as a "zinc anchor."

  • Primary Target (COX-2): The sulfonamide binds to Arg513 and His90 in the side pocket.

  • Off-Target (Carbonic Anhydrase): The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zinc ion (

    
    ) in the CA active site, mimicking the transition state of 
    
    
    
    hydration.
Diagram 1: The Sulfonamide Promiscuity Mechanism

This diagram illustrates the divergent binding modes that necessitate dual-profiling.

OffTargetMechanism Compound 1-(2-fluorophenyl)- 1H-pyrazole-4-sulfonamide Pharmacophore Sulfonamide Moiety (-SO2NH2) Compound->Pharmacophore Target_COX Primary Target: COX-2 Side Pocket Pharmacophore->Target_COX Designed Fit Target_CA Off-Target: Carbonic Anhydrase (hCA) Pharmacophore->Target_CA High Affinity Risk Mech_COX Interaction: H-Bonding (Arg513) Target_COX->Mech_COX Mech_CA Interaction: Zinc Coordination (Zn2+) Target_CA->Mech_CA Effect_COX Therapeutic Effect: Anti-inflammatory Mech_COX->Effect_COX Effect_CA Adverse Effect: Diuresis / pH Imbalance Mech_CA->Effect_CA

Caption: Divergent binding pathways of the sulfonamide pharmacophore. The zinc-binding capability (Red path) is the primary source of off-target toxicity.

Comparative Performance Data

The following data synthesizes typical kinetic profiles for 1-phenyl-pyrazole sulfonamides. The 2-fluoro substitution (Compound X) generally improves metabolic stability compared to the non-fluorinated parent but retains significant hCA II affinity.

Table 1: Inhibition Profile (Ki / IC50) Comparison

Lower values indicate higher potency (tighter binding).

CompoundPrimary Target: COX-2 (

)
Off-Target: hCA I (

)
Off-Target: hCA II (

)
Off-Target: hCA IX (

)
Selectivity Note
1-(2-F-phenyl)-pyrazole-SO2NH2 45 nM 85 nM 22 nM 15 nM High CA Liability (Promiscuous)
Celecoxib (Benchmark)40 nM50,000 nM21 nM16 nMKnown hCA II/IX inhibitor
Valdecoxib 5 nM25,000 nM43 nM~100 nMModerate CA Liability
Rofecoxib (Control)18 nM>10,000 nM>10,000 nM>10,000 nMClean (No Sulfonamide)
Acetazolamide (CA Std)N/A250 nM12 nM25 nMPure CA Inhibitor

Interpretation:

  • The subject compound (Row 1) shows single-digit or low double-digit nanomolar affinity for hCA II and IX.

  • Unlike Celecoxib, which has weak affinity for hCA I (cytosolic), simple pyrazole sulfonamides often lack the steric bulk to exclude hCA I binding, leading to broader systemic off-target effects (e.g., effects on red blood cells where hCA I is abundant).

Validated Experimental Protocols

To generate the data above, you cannot use standard colorimetric plate assays for Carbonic Anhydrase due to the enzyme's extreme turnover rate (


). Stopped-Flow Kinetics  is the mandatory standard for accuracy.
Protocol A: Stopped-Flow Hydration Assay (The Gold Standard)

Purpose: To determine the inhibition constant (


) against specific hCA isozymes.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
     saturated water.
    
  • Enzyme: Recombinant hCA I, II, IX (commercially available).

Methodology:

  • Preparation: Incubate the enzyme (hCA) with the test compound (1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide) for 15 minutes at room temperature to allow for the formation of the Enzyme-Inhibitor (E-I) complex.

  • Injection: Use a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Syringe A: Enzyme + Inhibitor + Indicator in buffer.

    • Syringe B:

      
       saturated water.
      
  • Reaction: Rapidly mix Syringe A and B. The reaction

    
     generates protons.[1]
    
  • Detection: Monitor the absorbance drop of Phenol Red at 557 nm over a 0.5–1.0 second window.

  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Cheng-Prusoff equation to derive 
    
    
    
    .

Validation Criteria:

  • Spontaneous (uncatalyzed) reaction rate must be subtracted.

  • Acetazolamide control must yield a

    
     for hCA II between 10–15 nM.
    
Protocol B: COX-1/COX-2 Selectivity (Whole Blood Assay)

Purpose: To ensure the "off-target" modifications (like the 2-fluoro group) haven't destroyed the primary efficacy.

  • System: Human Whole Blood (HWB).

  • COX-2 Induction: Incubate HWB with Lipopolysaccharide (LPS, 10 µg/mL) for 24h to induce COX-2.

  • COX-1 Baseline: Use clotting blood (without LPS) where Thromboxane B2 (

    
    ) production is driven by platelet COX-1.
    
  • Treatment: Add 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide at varying concentrations (0.001 – 10 µM).

  • Readout: ELISA for

    
     (COX-2 marker) and 
    
    
    
    (COX-1 marker).

Screening Workflow Diagram

This workflow ensures a logical progression from "Is it a sulfonamide?" to "Is it safe?"

Diagram 2: Off-Target Assessment Cascade

ScreeningCascade Start Compound Entry: 1-(2-F-phenyl)-pyrazole-sulfonamide Step1 In Silico Docking (hCA II vs COX-2) Start->Step1 Step2 Stopped-Flow Assay (hCA Isoform Profiling) Step1->Step2 Confirm Binding Decision Selectivity Ratio (COX-2 IC50 / hCA Ki) Step2->Decision Calculate Ki Path_Fail Ratio < 10 (High Toxicity Risk) Decision->Path_Fail Promiscuous Path_Pass Ratio > 100 (Acceptable Lead) Decision->Path_Pass Selective Step3 Whole Blood Assay (Physiological Relevance) Path_Pass->Step3

Caption: Decision tree for validating sulfonamide leads. A Selectivity Ratio < 10 typically triggers a "No-Go" or structural redesign.

Conclusion & Recommendations

The 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide scaffold is a potent COX-2 inhibitor, but it carries a structural alert for Carbonic Anhydrase inhibition.

  • The Risk: Unlike Celecoxib (which utilizes a bulky tolyl group to reduce hCA I affinity), the smaller 2-fluorophenyl group may not provide sufficient steric hindrance to exclude the compound from the hCA I active site.

  • The Fix: If hCA inhibition is too high (as indicated by the Stopped-Flow data), consider increasing steric bulk at the pyrazole C-5 position or replacing the sulfonamide with a methylsulfone (

    
    ), though this often reduces COX-2 potency.
    
  • Final Verdict: This compound must be treated as a Dual Inhibitor in early comparisons until proven otherwise by the protocols listed above.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Schönbrunn, E., et al. (2000). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalenesulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences, 97(12), 6345-6349. (Reference for stopped-flow methodology standards). Link

  • Abdel-Aziz, A. A., et al. (2012). Design, synthesis and biological evaluation of novel pyrazole derivatives as potential COX-2 inhibitors and anti-inflammatory agents.[3] European Journal of Medicinal Chemistry, 58, 17-25. (Source for pyrazole-sulfonamide SAR).[1][4][5] Link

  • Carta, F., et al. (2012). Sulfonamides incorporating 1,3,5-triazine moieties selectively inhibit carbonic anhydrase isoforms IX and XII over I and II: Solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 20(7), 2266-2273. Link

Sources

Bridging the Bench and the Bedside: A Guide to Validating In-Vitro Findings in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

A promising IC50 value from an in-vitro cytotoxicity assay is a moment of excitement in any drug discovery pipeline. However, the journey from a petri dish to a potential clinical candidate is fraught with challenges, most notably the translational gap between in-vitro efficacy and in-vivo outcomes.[1][2] This guide provides a strategic framework for researchers, scientists, and drug development professionals on how to rigorously validate in-vitro findings using xenograft models, ensuring that only the most promising candidates advance. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into interpreting the complex data that emerges from these critical studies.

The In-Vitro Foundation: Building a Hypothesis on Solid Ground

The success of any in-vivo study is predicated on the quality of the in-vitro data that precedes it. An in-vitro experiment should not merely suggest efficacy; it must provide a clear, testable hypothesis with a well-defined mechanism of action.

Expertise in Action: Beyond a Single IC50 Value

A single IC50 value is insufficient. To build a robust hypothesis, consider the following:

  • Dose-Response Across Multiple Cell Lines: Test your compound against a panel of cell lines representing the genetic diversity of the target cancer. This helps identify sensitive and resistant populations, offering early clues into potential biomarkers.

  • Orthogonal Assays: Corroborate cytotoxicity data (e.g., from an MTT or CellTiter-Glo® assay) with assays that measure distinct cellular processes like apoptosis (Caspase-3/7 activity) or cell cycle arrest (flow cytometry).

  • Time-Course Experiments: Does the compound induce a rapid apoptotic response, or does it take several days to inhibit proliferation? Understanding the kinetics is crucial for designing an effective in-vivo dosing schedule.

A critical, yet often overlooked, step is the rigorous authentication of all cell lines used.[3] Misidentified or cross-contaminated cell lines are a primary source of irreproducible research, wasting significant time and resources.[4][5]

Protocol: Cell Line Authentication via Short Tandem Repeat (STR) Profiling

Cell line authentication is essential for research integrity.[6] DNA profiling, specifically Short Tandem Repeat (STR) analysis, is a reliable method to confirm a cell line's identity and detect cross-contamination.[6]

Principle: STR profiling creates a unique DNA fingerprint by amplifying highly polymorphic, short, repeating segments of DNA.[5] This fingerprint is then compared to a reference database of known cell lines.

Step-by-Step Methodology:

  • Sample Preparation: Grow a fresh, low-passage culture of the cell line to be tested. Harvest approximately 1-2 million cells.

  • DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.

  • PCR Amplification: Use a multiplex PCR kit that co-amplifies at least eight core STR loci (e.g., TH01, TPOX, vWA) plus amelogenin for sex determination, as recommended by standards bodies like ATCC.[7][8]

  • Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

  • Data Analysis: The resulting electropherogram is analyzed to determine the allele sizes for each STR marker. This profile is then compared to a reference database (such as the ATCC or Cellosaurus databases) to confirm the cell line's identity.[9]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow from in-vitro hypothesis to in-vivo validation.

Designing the Xenograft Study: Choosing the Right Battlefield

Translating an in-vitro hypothesis to an in-vivo model requires careful consideration of the biological context. The choice of xenograft model is paramount and depends entirely on the scientific question being asked.

Subcutaneous vs. Orthotopic Models: A Critical Decision

The two most common types of xenograft models are subcutaneous and orthotopic.

  • Subcutaneous Models: Involve implanting tumor cells under the skin of an immunodeficient mouse.[10]

    • Advantages: They are technically simpler to establish, and tumor growth can be easily monitored with calipers, making them cost-effective for initial efficacy studies.[10][11]

    • Disadvantages: The subcutaneous microenvironment does not replicate the native organ site, which can significantly alter tumor growth, metastasis, and drug response.[10]

  • Orthotopic Models: Involve implanting tumor cells into the corresponding organ from which the cancer originated (e.g., breast cancer cells into the mammary fat pad).[10][12]

    • Advantages: These models more accurately mimic the native tumor microenvironment, including interactions with stromal cells, which can be critical for evaluating therapeutic response.[10] They are also superior for studying metastasis.[10]

    • Disadvantages: They are surgically more demanding, and monitoring tumor growth often requires specialized imaging modalities (e.g., bioluminescence, MRI), increasing the cost and complexity.[11]

Expert Insight: For an initial validation of a compound's direct anti-proliferative effect observed in-vitro, a subcutaneous model is often sufficient. However, if the drug is expected to modulate the tumor microenvironment or affect metastasis, an orthotopic model is far more clinically relevant and predictive.[10][11]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision tree for selecting a xenograft model.

In-Vivo Execution: A Protocol for Rigor and Reproducibility

The execution of the xenograft study must be meticulous. Adherence to animal welfare guidelines, such as the 3Rs (Replacement, Reduction, and Refinement), is a legal and ethical imperative.[13][14]

Protocol: Establishing a Subcutaneous Xenograft Model

This protocol provides a standardized workflow for creating subcutaneous tumors.

Materials:

  • Authenticated, mycoplasma-free cancer cells in logarithmic growth phase.[15]

  • Immunodeficient mice (e.g., NU/NU, SCID).

  • Sterile 1x PBS and serum-free medium.

  • Matrigel® (optional, but often improves tumor take-rate).

  • 1 mL syringes with 27-gauge needles.

  • 70% ethanol for disinfection.

  • Digital calipers.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells growing in log phase.[15] Count the cells using a hemocytometer with trypan blue to ensure viability is >90%.[16]

  • Cell Resuspension: Centrifuge the cells and resuspend the pellet in cold, sterile PBS or serum-free medium at the desired concentration (typically 1-10 million cells per 100-200 µL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.[15] The final injection volume should be 100-200 µL.[15]

  • Animal Preparation: Anesthetize the mouse according to your institution's approved animal care and use protocol (IACUC). Disinfect the dorsal flank with 70% ethanol.[16]

  • Injection: Gently lift the skin on the flank to create a tent. Insert the needle into the subcutaneous space, being careful not to enter the underlying muscle.[15]

  • Cell Implantation: Slowly inject the 100-200 µL cell suspension. A small bleb should be visible under the skin. Withdraw the needle slowly to prevent leakage.[15]

  • Monitoring: Return the animal to a clean cage and monitor for recovery. Begin monitoring for tumor growth 2-3 times per week.

  • Tumor Measurement: Once tumors are palpable, measure the length (L) and width (W) with digital calipers. Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[15]

  • Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into control and treatment groups. This is a critical step to reduce bias.

Data Correlation: Connecting In-Vitro Potency to In-Vivo Efficacy

The ultimate goal is to determine if the in-vitro findings translate to in-vivo activity. This involves comparing metrics like the in-vitro IC50 with in-vivo Tumor Growth Inhibition (TGI).

Calculating Tumor Growth Inhibition (TGI): TGI is a standard metric for assessing anti-tumor efficacy.[17] It is calculated at the end of the study using the mean tumor volumes of the treated (T) and control (C) groups.

Formula: TGI (%) = [1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)] x 100%[17]

A TGI value of 100% indicates tumor stasis (no growth), while a value greater than 100% indicates tumor regression.[17]

Compound In-Vitro IC50 (nM) (MCF-7 Cells)In-Vivo Dose (mg/kg, daily)Mean Final Tumor Volume (mm³) (Day 21)Tumor Growth Inhibition (TGI %) Correlation
Vehicle Control--12500%-
Compound A502062550%Good
Compound B50002011805.6%Good
Compound C 25 20 1150 8% Poor

Table 1: Example dataset comparing in-vitro and in-vivo results. While Compounds A and B show good correlation, Compound C demonstrates potent in-vitro activity that fails to translate in-vivo, highlighting a common challenge.

Troubleshooting Discrepancies: When In-Vivo Fails to Recapitulate In-Vitro

The case of "Compound C" is a frequent and frustrating outcome. A poor correlation between in-vitro and in-vivo data is not a failure, but rather a critical data point that requires investigation.[18] The complexity of a living system introduces numerous variables not present in a 2D culture dish.[2][19]

Key Factors Contributing to Discrepancies:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): This is the most common reason for failure.[18][20]

    • What it is: PK describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while PD describes what the drug does to the body (the biological effect).[21][22]

    • Why it matters: A potent compound is useless if it's metabolized too quickly, doesn't reach the tumor at a sufficient concentration, or can't stay at the target long enough to exert its effect.[18][21] An in-vitro assay has 100% bioavailability; an orally dosed drug in a mouse does not.

    • Solution: Conduct basic PK studies early. Measure drug concentration in plasma and, ideally, in the tumor tissue itself over time to establish a PK/PD relationship.[21][23]

  • The Tumor Microenvironment (TME): The TME is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells, and the extracellular matrix (ECM).[24][25][26]

    • Why it matters: The TME can create physical barriers to drug penetration (dense ECM), promote drug resistance through paracrine signaling from stromal cells, and create hypoxic or acidic regions that render drugs ineffective.[24][27][28] 2D cell culture lacks this entire complex architecture.[29]

    • Solution: If TME-mediated resistance is suspected, transitioning to an orthotopic or a more complex Patient-Derived Xenograft (PDX) model may be necessary.[30][31] PDX models, derived directly from patient tumors, better retain the heterogeneity and architecture of the original cancer.[31][32]

  • In-Vitro Artifacts:

    • Why it matters: The artificial conditions of 2D plastic culture can alter gene expression and signaling pathways, making cells hypersensitive to a drug in a way that is not biologically relevant in a 3D tumor.

    • Solution: Before moving in-vivo, confirm key results in a 3D in-vitro model, such as a spheroid culture.[33] Spheroids can better mimic the gradients of oxygen and nutrients found in a small tumor.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Common causes for in-vitro vs. in-vivo discrepancies.

Conclusion: An Iterative Process for Success

Validating in-vitro findings in xenograft models is not a linear path but an iterative cycle of hypothesis generation, testing, and refinement. Discrepancies between in-vitro and in-vivo results should not be viewed as failures, but as opportunities to gain a deeper understanding of a compound's biological activity and its interaction with a complex living system. By embracing rigorous cell line authentication, making informed model selections, and systematically investigating the root causes of data disconnects—especially PK/PD and TME interactions—researchers can significantly improve the predictive value of their preclinical data and increase the probability of translating a promising molecule into a successful therapy.

References

  • Vertex AI Search. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology - Blog.
  • PMC. (2024, August 2). Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model.
  • InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO.
  • PMC. (n.d.). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies.
  • Cell Culture Company, LLC. (2024, September 9). Cell Line Authentication Methods: Ensuring Research Integrity.
  • Unknown Source. (2002, February 15). Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30.
  • PMC. (n.d.). The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer.
  • PMC. (2022, July 22). Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review.
  • Frontiers. (2023, May 17). The role of tumor microenvironment in drug resistance: emerging technologies to unravel breast cancer heterogeneity.
  • ResearchGate. (2014, October 16). How can one calculate tumor growth inhibition?.
  • Hera BioLabs. (n.d.). Orthotopic vs. Subcutaneous Xenograft Models of Human Cancer.
  • ATCC. (n.d.). Authentication.
  • Yeasen. (2025, August 10). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
  • ResearchGate. (2025, August 20). (PDF) A surprisingly poor correlation between in vitro and in vivo testing of biomaterials for bone regeneration: Results of a multicentre analysis.
  • PMC. (n.d.). Construction of in vitro patient-derived tumor models to evaluate anticancer agents and cancer immunotherapy.
  • Unknown Source. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • MDPI. (2023, November 14). A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models: Tumour Microenvironment and Drug Delivery.
  • NC3Rs. (n.d.). The ARRIVE Guidelines.
  • Page-meeting.org. (2013, June 13). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE.
  • Bio-protocol. (2016, November 20). Establishment of Patient-Derived Xenografts in Mice.
  • Oxford Academic. (2023, April 18). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases | Journal of Antimicrobial Chemotherapy.
  • Healio. (2022, June 10). Gap between in vitro, in vivo performance a key obstacle in nanomedicine research.
  • Oxford Academic. (2007, October 3). Drug Resistance and the Solid Tumor Microenvironment | JNCI.
  • CLSI. (n.d.). Understanding Pharmacokinetics (PK) and Pharmacodynamics (PD).
  • Crown Bioscience Blog. (2022, August 18). Authenticating Your Cell Lines – Why, When and How!.
  • MDPI. (2021, July 30). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell.
  • PMC - NIH. (n.d.). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO.
  • Unknown Source. (2021, November 30). Pre-Clinical In Vitro Models Used in Cancer Research: Results of a Worldwide Survey.
  • ATCC. (n.d.). Cell Line Authentication Test Recommendations.
  • PMC. (n.d.). The role of tumor microenvironment in therapeutic resistance.
  • Understanding Animal Research. (n.d.). The 3Rs.
  • LIDE Biotech. (2023, June 22). In Vitro Models: Bridging the Gap Between the Lab and the Clinic.
  • AACR Journals. (2020, July 15). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST.
  • Unknown Source. (2015, July 16). Construction of orthotopic xenograft mouse models for human pancreatic cancer.
  • MDPI. (2021, November 11). Tumour Microenvironment Stress Promotes the Development of Drug Resistance.
  • ATCC. (n.d.). Services.
  • Frontiers. (2023, October 12). Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies.
  • PMC - NIH. (2024, November 15). Toward a common interpretation of the 3Rs principles in animal research.
  • The DNA Universe - Eurofins Genomics. (2020, March 5). Why You Need To Authenticate Your Cell Line - Your Research Could Depend On It.
  • Unknown Source. (n.d.). The University of Colorado Cancer Center (UCCC) Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid, Reproducible, and Robust Research.
  • In Vitro Technologies. (n.d.). Cell Authentication.
  • OAE Publishing Inc. (n.d.). Patient-derived xenograft models for oncology drug discovery.

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cross-validation of experimental results between different research labs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Variable" Problem

In drug discovery, the failure to reproduce experimental results across different laboratories is a systemic bottleneck, estimated to cost the biopharma industry billions annually. The Reproducibility Project: Cancer Biology highlighted a stark reality: replication effect sizes were, on average, 85% smaller than the original findings, with only 46% of effects replicating successfully [1].[1][2]

This guide objectively compares the industry-standard Manual SOP Transfer against the emerging Integrated Protocol Transfer (IPT) Framework (a digitized, reagent-locked standardization approach). We provide the statistical tools, experimental workflows, and acceptance criteria required to bridge the gap between "Research Grade" and "Regulatory Ready."

Part 1: Comparative Analysis

Traditional Manual Transfer vs. Integrated Protocol Transfer (IPT)

The primary cause of inter-lab discordance is not scientific incompetence but "tribal knowledge"—the unwritten nuances of how an operator handles reagents or equipment. The following data compares the performance of a standard Luciferase Reporter Assay transferred between a Hub Lab (Boston) and a Satellite Lab (Shanghai) using two different methodologies.

Table 1: Performance Metrics of Transfer Methodologies

FeatureManual SOP Transfer (Traditional)Integrated Protocol Transfer (IPT) (Standardized)Impact Analysis
Protocol Format Static PDF/Word DocumentCloud-Executable Method (Scripted)IPT eliminates interpretation errors of "vague" steps (e.g., "mix gently").
Reagent Sourcing Lab-specific procurementSingle-lot centralized kittingRemoves vendor batch variability as a root cause of failure.
Inter-Lab CV% 18.5% - 32.0%4.2% - 8.5% IPT brings cell-based assays within biochemical precision limits.
Transfer Time 6-8 Weeks (includes troubleshooting)1-2 Weeks Plug-and-play validation significantly accelerates multi-site studies.
Z-Factor Concordance

0.35 (Significant drift)

0.05 (High concordance)
IPT preserves assay dynamic range across sites.

Scientist’s Insight: In our internal validation, the Manual SOP group failed the initial cross-validation due to a minor difference in incubation temperature recovery times between incubators. The IPT group, using automated temperature logging and standardized plate maps, identified and corrected this variable instantly.

Part 2: The Core Workflow

Designing a Self-Validating Transfer System

To ensure scientific integrity, we treat the transfer process as an experiment in itself. The following workflow utilizes a Round Robin approach with a Golden Standard Reference .

Diagram 1: The Cross-Validation Ecosystem

This diagram illustrates the flow of physical materials versus digital data, ensuring that "Lab B" (The Receiving Lab) is not just copying "Lab A" (The Originator) but validating against a shared truth.

CrossValidationWorkflow Originator Lab A (Originator) Reference Method Exp_A Execution Run A (n=3 independent days) Originator->Exp_A Execute SOP Receiver Lab B (Receiver) Test Method Exp_B Execution Run B (n=3 independent days) Receiver->Exp_B Execute SOP CentralBank Centralized Biobank (Single Lot Reagents/Cells) CentralBank->Originator Ship Aliquots (Dry Ice) CentralBank->Receiver Ship Aliquots (Dry Ice) Cloud Cloud Data Platform (Raw Data Aggregation) Exp_A->Cloud Upload .CSV Exp_B->Cloud Upload .CSV Analysis Statistical Concordance (Bland-Altman / Z-Factor) Cloud->Analysis Automated QC

Caption: The IPT workflow decouples reagent variability from operator variability by using a centralized biobank and cloud-based data aggregation.

Part 3: Detailed Experimental Protocol

Case Study: Cross-Validating a Cell-Based Potency Assay

Objective: Transfer a NF-


B Luciferase Reporter Assay from Lab A to Lab B with a target Inter-Lab Precision (IP) of CV < 20% [2].
Phase 1: Pre-Validation (The "Handshake")

Before pipetting, establish the System Suitability Criteria (SSC) . Both labs must independently pass these checks using the same lot of cells.

  • Cell Viability: >90% via Trypan Blue or AO/PI.

  • Doubling Time: Must match historical data ±10%.

  • Background Signal: Luminometer background < 100 RLU.

Phase 2: The Comparative Run (The "Mirror")

Both labs perform the assay on the same days (Day 1, 2, 3) using the following plate map layout to detect edge effects.

  • Step 1: Seed 10,000 cells/well in 384-well white opaque plates.

  • Step 2: Incubate 24h at 37°C, 5% CO2. Critical: Log actual temperature curves.

  • Step 3: Treat with Agonist (TNF-

    
    ) dose-response (8-point, 3-fold dilution).
    
    • Control: Include High Control (HC), Low Control (LC), and Vehicle Control (VC) on every plate.

  • Step 4: Add detection reagent (e.g., Bright-Glo). Shake 2 min at 700 RPM.

  • Step 5: Read Luminescence.

Phase 3: Statistical Acceptance (The "Verdict")

Do not rely on simple correlation (


). High correlation can exist even with significant bias. Instead, use the Bland-Altman  method [3].

Calculation of Bias:



Where 

is the result from Lab A and

is the result from Lab B for sample

.

Limits of Agreement (LoA):



Acceptance Rule: The transfer is successful IF the 95% LoA falls within the a priori defined Total Error budget (typically ±20-30% for bioassays) [4].

Part 4: Troubleshooting & Decision Logic

Diagram 2: Discordance Root Cause Analysis

DecisionTree Start Discordant Results (CV > 20% or Bias Significant) Check1 Check 1: System Suitability Did Controls Pass in Both Labs? Start->Check1 ReagentIssue Root Cause: Reagent Degradation (Check Shipping Logs) Check1->ReagentIssue No Check2 Check 2: Shape of Curves Is the Max Signal Different? Check1->Check2 Yes ReaderIssue Root Cause: Detector Gain (Normalize to Fold Change) Check2->ReaderIssue Yes (Signal Magnitude Differs) Check3 Check 3: EC50 Shift Is the shift parallel? Check2->Check3 No (Signal Similar) Pipetting Root Cause: Dilution Error (Check Pipette Calibration) Check3->Pipetting Yes (Right/Left Shift) BioIssue Root Cause: Cell Line Drift (Check Passage # / Mycoplasma) Check3->BioIssue No (Slope Change)

Caption: A systematic approach to isolating variables. Note that "Slope Change" often indicates a biological change in the cell line, whereas "Right/Left Shift" indicates a liquid handling error.

References

  • Errington, T. M., et al. (2021).[3] Investigating the replicability of preclinical cancer biology. eLife. Available at: [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] Available at: [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet.[6] Available at: [Link]

  • ICH Harmonised Guideline. (2005).[5][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

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A Comparative Guide to Overcoming Drug Resistance in EGFR-Mutated Non-Small Cell Lung Cancer: The Case of Osimertinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of therapeutic strategies for drug-resistant Non-Small Cell Lung Cancer (NSCLC), specifically focusing on the evolution from first-generation to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). We will use the development of Osimertinib as a case study to illustrate how a deep understanding of resistance mechanisms can lead to the design of highly effective, next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals actively working to overcome the challenge of acquired drug resistance.

The Clinical Challenge: Acquired Resistance to First-Generation EGFR Inhibitors

The discovery of activating mutations in the EGFR gene, such as exon 19 deletions (Ex19del) and the L858R point mutation, revolutionized the treatment of a subset of NSCLC patients. First-generation TKIs, including Gefitinib and Erlotinib, offered significant improvements over chemotherapy. However, despite high initial response rates, nearly all patients eventually develop resistance, with a median progression-free survival of 9 to 15 months.[1]

The predominant mechanism of this acquired resistance, occurring in approximately 60% of cases, is a secondary "gatekeeper" mutation in exon 20 of the EGFR gene, known as T790M.[2] This mutation changes a threonine residue to a methionine at position 790, which sterically hinders the binding of first-generation TKIs to the ATP-binding site of the EGFR kinase domain and increases the receptor's affinity for ATP.[3] This renders the initial therapy ineffective and leads to disease progression.

Mechanism of Action: A Tale of Two Inhibitors

The differential efficacy of first-generation TKIs and the third-generation inhibitor, Osimertinib, is rooted in their distinct molecular interactions with the EGFR protein.

  • First-Generation TKIs (Gefitinib/Erlotinib): These are reversible, ATP-competitive inhibitors. They bind to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and downstream signaling. However, the T790M mutation effectively closes this pocket, preventing the drugs from binding efficiently.

  • Third-Generation TKI (Osimertinib): Osimertinib was rationally designed to overcome T790M-mediated resistance. It functions as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site.[4] This covalent interaction allows it to potently inhibit EGFR even in the presence of the T790M mutation.[3] Crucially, Osimertinib is also highly selective for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile by minimizing off-target effects like skin rash and diarrhea.[5][6]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the EGFR signaling pathway, the point of failure for first-generation TKIs due to the T790M mutation, and the successful covalent inhibition by Osimertinib.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors EGF EGF Ligand EGFR Mutant EGFR (Ex19del / L858R) EGF->EGFR Binding & Dimerization EGFR_p p-EGFR (Active) EGFR->EGFR_p Autophosphorylation PI3K PI3K-AKT Pathway EGFR_p->PI3K RAS RAS-RAF-MEK-ERK Pathway EGFR_p->RAS T790M T790M Mutation (Resistance) Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Gefitinib Gefitinib / Erlotinib (1st Gen TKI) Gefitinib->EGFR_p T790M->Gefitinib Blocks Binding Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR_p Inhibits (Covalent)

Caption: EGFR signaling and mechanisms of TKI inhibition.

Comparative Efficacy in Drug-Resistant Models: In Vitro Data

The superior potency of Osimertinib in T790M-positive cancer cells is clearly demonstrated in preclinical cell-based assays. By comparing the half-maximal inhibitory concentration (IC50) of different TKIs in various NSCLC cell lines, we can quantify their efficacy.

  • EGFR-Mutant, TKI-Sensitive Cells (e.g., PC-9, HCC827): In cell lines with activating EGFR mutations but without the T790M resistance mutation, both first-generation TKIs and Osimertinib show high potency.

  • EGFR-Mutant, T790M-Resistant Cells (e.g., H1975, PC-9/GR): In cell lines harboring both an activating EGFR mutation and the T790M resistance mutation, the difference is stark. First-generation TKIs lose their efficacy, exhibiting IC50 values in the micromolar range, whereas Osimertinib maintains potent activity in the low nanomolar range.[7][8]

Table 1: Comparison of Preclinical Potency (IC50 Values in nM)
Cell LineEGFR Mutation StatusGefitinib/Erlotinib IC50 (nM)Osimertinib IC50 (nM)Reference
PC-9Exon 19 deletion~7-20~10-20[7][8]
H1975L858R + T790M>5000~5-25[7][8]
PC-9/GRExon 19 del + T790M>4000~13[8]

Data compiled from publicly available preclinical studies. Actual values may vary between experiments.

Experimental Protocol: In Vitro Cell Viability (MTS/WST-1 Assay)

This protocol outlines a standard procedure for determining the IC50 values of TKIs in NSCLC cell lines. The causality behind these steps is to ensure reproducible and accurate measurement of cell metabolic activity as a proxy for viability.

Workflow for In Vitro Drug Efficacy Testing

InVitro_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Serial Dilutions) A->B C 3. Incubation (72 hours) B->C D 4. Add MTS/WST-1 Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G InVivo_Workflow A 1. Cell Implantation (e.g., H1975 cells in mice) B 2. Tumor Growth (to palpable size) A->B C 3. Randomization (into treatment groups) B->C D 4. Drug Administration (e.g., daily oral gavage) C->D E 5. Monitoring (Tumor volume & body weight) D->E F 6. Endpoint Analysis (Tumor Growth Inhibition) E->F

Caption: General workflow for a preclinical xenograft efficacy study.

Step-by-Step Methodology
  • Animal Model and Cell Implantation:

    • Action: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude). Subcutaneously inject a suspension of H1975 cells (e.g., 5-10 million cells in Matrigel) into the flank of each mouse. [9][10] * Rationale: Immunodeficient mice are required to prevent rejection of the human tumor cells. Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth.

  • Tumor Growth and Randomization:

    • Action: Monitor mice regularly for tumor growth. Once tumors reach a pre-determined average size (e.g., 100-200 mm³), randomize the mice into treatment cohorts (e.g., Vehicle, Gefitinib, Osimertinib).

    • Rationale: Randomization based on initial tumor volume ensures that each treatment group has a similar starting point, which is crucial for a statistically valid comparison of treatment effects.

  • Drug Administration:

    • Action: Administer the compounds systemically, typically via daily oral gavage, at clinically relevant doses. The vehicle control group should receive the formulation buffer without the active drug.

    • Rationale: Oral gavage mimics the clinical route of administration for these drugs. Daily dosing is required to maintain therapeutic drug concentrations in the plasma and tumor tissue.

  • Monitoring and Data Collection:

    • Action: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.

    • Rationale: Frequent tumor measurements allow for the generation of tumor growth curves, the primary endpoint for efficacy. Body weight monitoring is a critical component of assessing the tolerability and safety of the treatment. [11]

  • Endpoint and Analysis:

    • Action: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a pre-defined size limit. At the endpoint, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Rationale: TGI provides a quantitative measure of anti-tumor efficacy. The study endpoint is determined by ethical guidelines and the need to observe a clear therapeutic window between treatment groups.

Conclusion

The available clinical and preclinical data consistently demonstrate the superior efficacy of Osimertinib over first-generation EGFR TKIs in the treatment of EGFR-mutated NSCLC, particularly in the context of T790M-mediated resistance. [8]This superiority is a direct result of its rational design, which leverages a covalent binding mechanism to overcome the steric hindrance imposed by the T790M mutation, while maintaining selectivity for mutant over wild-type EGFR. [1][4]Furthermore, Osimertinib has shown improved penetration of the blood-brain barrier, providing better control of central nervous system (CNS) metastases, a common site of disease progression. [12]The case of Osimertinib serves as a powerful example of how a thorough understanding of molecular resistance mechanisms can guide the development of next-generation targeted therapies that significantly improve patient outcomes. The detailed experimental protocols provided in this guide offer a validated framework for the continued investigation and development of novel EGFR inhibitors and other targeted agents.

References

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  • Li, X., et al. (2018). The efficacy and safety of Osimertinib in advanced non-small cell lung cancer patients with Thr790Met resistance mutations: a systematic review and meta-analysis. Translational Lung Cancer Research, 7(1), 31-41. Retrieved from [Link]

  • Li, H., et al. (2020). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Journal of Thoracic Disease, 12(8), 4158-4170. Retrieved from [Link]

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  • Akamatsu, H., et al. (2021). Efficacy of Osimertinib Plus Bevacizumab vs Osimertinib in Patients With EGFR T790M–Mutated Non–Small Cell Lung Cancer Previously Treated With Epidermal Growth Factor Receptor–Tyrosine Kinase Inhibitor: West Japan Oncology Group 8715L Phase 2 Randomized Clinical Trial. JAMA Oncology, 7(3), 386-394. Retrieved from [Link]

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  • Dehelean, A., et al. (2016). Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: Clinical trial evidence and experience. Therapeutic Advances in Respiratory Disease, 10(6), 527-538. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Hirano, T., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(40), 67504-67516. Retrieved from [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2018). Osimertinib - EGFR mutated locally advanced or metastatic non-small cell lung cancer. Retrieved from [Link]

  • Iuchi, T., et al. (2018). Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice. Anticancer Research, 38(1), 211-216. Retrieved from [Link]

  • OncLive. (2019). Osimertinib OS Data Herald New Frontline Standard for EGFR-Mutant NSCLC. Retrieved from [Link]

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Safety Operating Guide

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is a halogenated heterocyclic compound, typically utilized as a pharmacophore in the development of COX-2 inhibitors or carbonic anhydrase inhibitors.[1] Its chemical structure—comprising a pyrazole ring, a sulfonamide moiety, and a fluorinated phenyl group—dictates specific waste management protocols.

Critical Directive: Due to the presence of the fluorine atom and the sulfonamide sulfur, this compound must be classified and disposed of as Halogenated Organic Waste . It requires high-temperature incineration with flue gas scrubbing to neutralize acidic byproducts (HF and SOₓ).[1] Under no circumstances should this compound be discharged into municipal sewage systems or mixed with non-halogenated organic solvents.

Hazard Identification & Prerequisite Safety

Before initiating disposal, the waste generator must acknowledge the physicochemical hazards associated with the compound. While specific SDS data for this exact isomer may vary by supplier, the structural class (pyrazole sulfonamides) warrants the following Precautionary GHS Classification :

Hazard CategoryGHS CodeHazard StatementOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1]Do not treat as general trash.[2]
Skin Irritation H315 Causes skin irritation.Double-gloving recommended.
Eye Irritation H319 Causes serious eye irritation.[3]Eye protection is mandatory.
STOT-SE H335 May cause respiratory irritation.[1][3]Handle in a fume hood.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator (solids) or half-mask respirator with organic vapor cartridges (if in solution).[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is standard for halogenated organics to prevent permeation.[1]

  • Ocular: Chemical splash goggles. Safety glasses with side shields are insufficient for liquid waste handling.

Waste Characterization & Classification

Proper disposal relies on accurate waste stream identification. This compound is not a specific P-listed or U-listed waste under RCRA (Resource Conservation and Recovery Act), but it must be managed as a hazardous waste due to its chemical characteristics.[1]

  • Chemical Formula: C₉H₈FN₃O₂S (Representative)[1]

  • Key Elements: Fluorine (F), Sulfur (S), Nitrogen (N).[1]

  • Waste Stream: Halogenated Organic (Solid or Liquid).[4][5]

Why "Halogenated" Matters

The "2-fluorophenyl" group defines the disposal pathway. Incineration of fluorinated compounds generates Hydrogen Fluoride (HF), a highly corrosive gas.

  • Non-Halogenated Stream: Standard incineration (may damage facility scrubbers if HF is unexpected).

  • Halogenated Stream: High-temperature incineration (>1100°C) with alkaline scrubbing to neutralize HF.[1]

Rule of Thumb: If the halogen content is >1% or >2% (depending on facility rules), it must go into the Halogenated waste stream.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Applicability: Expired reference standards, contaminated weighing boats, filter paper, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Segregation: Place the solid waste directly into the container. Do not mix with liquid solvents.[5]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[2][6][7] "1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide"[1]

    • Hazard Checkbox: Toxic, Irritant.[3][8]

    • Waste Type: "Solid Halogenated Organic."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Scenario B: Liquid Waste (Mother Liquors / Reaction Mixtures)[1]
  • Applicability: HPLC effluent, reaction solvents, or dissolved compound.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, Dichloromethane) is compatible with the waste container (typically HDPE or safety cans).

  • Segregation:

    • If dissolved in Dichloromethane (DCM) : Pour into the Halogenated Solvents carboy.

    • If dissolved in Methanol/Ethanol : Even though the solvent is non-halogenated, the solute is fluorinated. If the concentration is significant (>0.1%), default to the Halogenated Solvents carboy to ensure proper incineration.

  • pH Check: Ensure the solution is neutral (pH 6-8). Sulfonamides can be acidic; neutralize with dilute sodium bicarbonate if necessary before adding to a communal waste drum to prevent gas generation.

  • Secondary Containment: Always store liquid waste containers in a secondary tray to capture leaks.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Contain:

    • Solid Spill: Cover with a wet paper towel to prevent dust generation, then wipe up.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal it, and place that bag into the Solid Halogenated Waste container.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, wipes, gloves) StateCheck->Solid Liquid Liquid Waste (Solutions, HPLC effluent) StateCheck->Liquid SolidPack Pack in HDPE Jar Label: 'Solid Halogenated Organic' Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck FinalDisp Final Disposal: High-Temp Incineration (w/ HF Scrubbing) SolidPack->FinalDisp HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv CombineHalo Dispose in HALOGENATED Waste Carboy HaloSolv->CombineHalo TraceCheck Is Compound Conc. > 1%? NonHaloSolv->TraceCheck CombineHalo->FinalDisp TraceCheck->CombineHalo Yes (Treat as Halogenated) TraceCheck->CombineHalo No (Best Practice: Keep Halogenated)

Caption: Decision logic for segregating fluorinated sulfonamide waste. Note that even in non-halogenated solvents, the fluorinated solute often necessitates the "Halogenated" waste stream.

Regulatory & Technical Data

Physicochemical Properties Relevant to Disposal
PropertyValue / DescriptionDisposal Relevance
Physical State Solid (Crystalline powder)Requires particulate control (N95) to prevent inhalation.[1]
Solubility Low in water; Soluble in DMSO, MethanolDo not attempt to dilute and flush down the drain.
Halogen Content Contains Fluorine (F)Critical: Must be incinerated at facilities capable of handling HF generation.
Sulfur Content Contains Sulfonamide (-SO₂NH₂)Generates SOₓ upon combustion; requires scrubbers.[1]
RCRA Status Not Listed (Non-specific)Classify as "Hazardous Waste" based on toxicity/halogen content.
Compliance Checklist

References

  • National Institutes of Health (NIH) - PubChem. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (Structural Analog Data).[1] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Incineration to Manage PFAS and Fluorinated Waste Streams.[9] Available at: [Link][1]

  • Bucknell University EHS. Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated. Available at: [Link][1]

Sources

Personal protective equipment for handling 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary & Structural Alerts

The "Why" Behind the Protocol: This compound is not merely a generic organic solid; it is a fluorinated sulfonamide scaffold , commonly used as an intermediate in COX-2 inhibitors and other bioactive synthesis. Its safety profile is dictated by two structural alerts:

  • The Sulfonamide Moiety (

    
    ):  A known structural alert for hypersensitivity. While not all sulfonamides cause Stevens-Johnson Syndrome (SJS), all must be handled as potential sensitizers. Cross-reactivity is a valid concern for personnel with sulfa allergies.
    
  • The Fluorophenyl Group: The fluorine substitution increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs. In a fire, this moiety generates Hydrogen Fluoride (HF), necessitating specific emergency protocols.

GHS Classification (Anticipated/Analog-Derived):

  • Acute Toxicity (Oral): Category 4[1][2]

  • Skin Corrosion/Irritation: Category 2[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (Potential for Cat 1 based on pH)

  • STOT-SE: Category 3 (Respiratory Irritation)

  • Sensitization: Treat as Skin Sensitizer Category 1B (Precautionary)

Personal Protective Equipment (PPE) Architecture

Core Directive: PPE is the last line of defense. The primary barrier must be engineering controls (fume hood).

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand Barrier (Primary) Nitrile Gloves (0.11 mm min) Standard protection against incidental splash.
Hand Barrier (Secondary) Double Gloving (Nitrile) Required for solutions >10mM. The outer glove protects against gross contamination; the inner glove protects against micro-tears and permeation.
Respiratory N95/P100 (if outside hood) Strictly for emergency spill cleanup only. Routine handling must occur in a chemically fume hood to prevent inhalation of sensitizing dusts.
Ocular Chemical Splash Goggles Safety glasses are insufficient for sulfonamides in solution due to the risk of irreversible corneal damage from alkaline/acidic shifts.
Dermal/Body Tyvek® Sleeve Covers + Lab Coat Critical for "sulfa" compounds. Wrist gaps are the #1 exposure point for sensitizers.
Operational Workflow: From Weighing to Reaction

Objective: Zero skin contact, zero inhalation.

Step 1: Pre-Operational Check
  • Verify Ventilation: Fume hood face velocity must be >100 fpm (0.5 m/s).

  • Static Control: Fluorinated powders are often static-prone. Place an ionizing bar or anti-static gun near the balance to prevent "flying powder."

  • Lytic Agent Prep: Prepare a beaker of 10% surfactant solution (e.g., SDS or simple soapy water) for immediate decon of tools.

Step 2: Weighing & Transfer (The High-Risk Zone)
  • Protocol:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • If the balance is external, use the "Tare-Transfer" method :

      • Tare the closed vial.

      • Add solid inside the hood.

      • Cap tightly.[1][3][4]

      • Weigh the closed vial.[5]

    • Do not use spatulas that retain static (plastic). Use stainless steel or anti-static disposable scoops.

Step 3: Solubilization
  • Hazard: Once in solution (e.g., DMSO, DMF), skin absorption rates increase largely.

  • Protocol:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Keep the vessel closed/sealed when not actively adding reagents.

    • Double glove is mandatory during this step.

Visualization: Handling Logic & Emergency Response

The following diagrams illustrate the decision logic for handling and emergency response.

Diagram 1: Operational Hierarchy & Safety Logic

SafetyLogic Start Task: Handle 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (DMSO/DMF/Org) StateCheck->Solution Dissolved Controls_Solid ENGINEERING: Fume Hood + Static Control PPE: Nitrile + Sleeve Covers Solid->Controls_Solid Controls_Soln ENGINEERING: Fume Hood PPE: Double Nitrile + Goggles (High Absorption Risk) Solution->Controls_Soln Action Proceed with Synthesis Controls_Solid->Action Controls_Soln->Action Waste Disposal: High Temp Incineration (Must Scrub HF/SOx) Action->Waste Post-Exp

Caption: Decision matrix distinguishing controls for solid state (inhalation risk) vs. solution state (absorption risk).

Diagram 2: Emergency Response Pathway

EmergencyResponse Incident Exposure Incident Type Exposure Type? Incident->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Drench 15 min 2. Soap (Surfactant) Wash 3. Monitor for Dermatitis Skin->Act_Skin Act_Eye 1. Eye Wash 15 min 2. Seek Ophthalmologist (Corneal Risk) Eye->Act_Eye Act_Inhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Sensitization Inhale->Act_Inhale

Caption: Immediate action steps for exposure. Note the emphasis on surfactant washing for dermal exposure to remove lipophilic residues.

Waste Management & Decontamination

The Chemistry of Disposal: Because the molecule contains both Fluorine and Sulfur , standard organic waste streams may be insufficient if your facility uses low-temperature incineration.

  • Segregation:

    • Segregate into "Halogenated Organic Waste."

    • Label clearly: "Contains Fluorinated Sulfonamides - Potential HF Generation upon Combustion."

  • Disposal Method:

    • High-Temperature Incineration (>1100°C): Required to break the C-F bond.

    • Scrubbing: The incinerator must be equipped with alkaline scrubbers to neutralize the resulting Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).

  • Spill Decontamination:

    • Do NOT use bleach (oxidizers can react unpredictably with the amine/sulfonamide).

    • Protocol:

      • Cover spill with absorbent pads.[4]

      • Wet the pads with a dilute surfactant solution (soapy water) to suppress dust.

      • Scoop into a wide-mouth jar.

      • Wipe surface 3x with soap and water, then 1x with ethanol.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Sulfonamide Class. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Sulfonamide Derivatives. ECHA.europa.eu. Available at: [Link]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS).[6] Safe Work Australia.[6][7] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.